molecular formula C13H18N2O B4391251 N-(cyclohexylmethyl)nicotinamide

N-(cyclohexylmethyl)nicotinamide

Cat. No.: B4391251
M. Wt: 218.29 g/mol
InChI Key: VFWYAQNRJZKZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)nicotinamide is a chemical compound of interest in medicinal chemistry and biochemical research. As a derivative of nicotinamide, it serves as a core structure for developing novel molecules to probe biological systems. Related structural analogs, such as those featuring modifications on the piperidine or nicotinamide ring, are often investigated for their potential interactions with various enzymes and cellular receptors . Compounds within this chemical class are frequently explored as potential modulators of biologically relevant pathways. For instance, research into similar nicotinamide derivatives sometimes focuses on their interaction with chemokine signaling, such as the CXCL12-CXCR4 axis, which is a critical pathway involved in inflammation, immune cell trafficking, and cancer metastasis . The stromal cell-derived factor-1 (SDF-1 or CXCL12) and its receptor CXCR4 represent a key target in biomedical research, and small molecules that can influence this interaction are valuable tools for scientific inquiry . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclohexylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWYAQNRJZKZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

N-(cyclohexylmethyl)nicotinamide chemical structure and properties

[1][2][3][4]

Part 1: Chemical Identity & Structural Analysis[5]

N-(cyclohexylmethyl)nicotinamide is a secondary amide derivative of nicotinic acid.[1][2][3] Structurally, it consists of a pyridine-3-carboxamide core where one of the amide hydrogens is substituted by a cyclohexylmethyl group.[1][2][3] This modification significantly alters the physicochemical profile of the parent molecule, nicotinamide, transitioning it from a water-soluble vitamin to a lipophilic molecular probe.[1]

Nomenclature & Identifiers
  • IUPAC Name: N-(cyclohexylmethyl)pyridine-3-carboxamide[1][2][3][4]

  • Common Name: N-(cyclohexylmethyl)nicotinamide[1][2][3]

  • CAS Registry Number: 676626-87-2 (Generic for substituted analogs; specific isomer references vary) / CBNumber:[1][2][3] CB92117635[3]

  • Molecular Formula: C₁₃H₁₈N₂O

  • Molecular Weight: 218.30 g/mol

Structural Pharmacophore

The molecule comprises three distinct functional regions relevant to ligand-protein binding:[1][2][3]

  • Pyridine Head Group: Acts as a hydrogen bond acceptor (N-atom) and donor/acceptor (amide).[1][2] It mimics the nicotinamide moiety found in NAD+, allowing recognition by enzymes like Nicotinamide N-methyltransferase (NNMT) and Sirtuins .[1]

  • Amide Linker: Provides a rigid spacer with hydrogen bonding capability (NH donor, C=O acceptor).

  • Cyclohexylmethyl Tail: A bulky, lipophilic domain that enhances membrane permeability and facilitates hydrophobic interactions within enzyme active sites (e.g., the hydrophobic pocket of TRPV1 or the substrate channel of NNMT).

Physicochemical Properties (Predicted vs. Experimental)

Unlike the highly water-soluble nicotinamide (LogP -0.37), the cyclohexylmethyl derivative is markedly lipophilic.[1][2][3]

PropertyValueContext
LogP (Predicted) 2.2 – 2.5Lipophilic; suitable for CNS penetration and cell membrane crossing.[1][2][3]
Topological Polar Surface Area (TPSA) ~55 ŲIndicates good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH)Critical for active site orientation.[1][2][3]
H-Bond Acceptors 2 (Pyridine N, Amide O)Interaction points for serine/threonine residues.[1][2][3]
Solubility Low in Water; High in DMSO, Ethanol, DCMRequires organic co-solvents for biological assays.

Part 2: Synthesis & Experimental Protocols

Synthetic Route: Schotten-Baumann Acylation

The most robust synthesis involves the nucleophilic acyl substitution of nicotinoyl chloride with cyclohexylmethylamine.[1] This method is preferred over direct acid-amine coupling due to higher yields and simpler purification.[1][2][3]

Reagents:
  • Precursor A: Nicotinoyl chloride hydrochloride (1.0 eq)[1][2]

  • Precursor B: Cyclohexylmethylamine (1.1 eq)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Protocol:
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add Nicotinoyl chloride HCl (1.78 g, 10 mmol) and anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

  • Addition: Add Triethylamine (3.5 mL, 25 mmol) dropwise. The suspension will clear as the free base acyl chloride is generated.

  • Coupling: Add Cyclohexylmethylamine (1.43 mL, 11 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and wash with brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield: Expected yield 85–95% as a white crystalline solid.

Visualization of Synthesis Logic

SynthesisNicClNicotinoyl Chloride(Electrophile)IntermediateTetrahedralIntermediateNicCl->Intermediate AttackAmineCyclohexylmethylamine(Nucleophile)Amine->IntermediateBaseTriethylamine(HCl Scavenger)Base->Intermediate DeprotonationProductN-(cyclohexylmethyl)nicotinamide(Target)Intermediate->Product Elimination of Cl-

Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(cyclohexylmethyl)nicotinamide.[1][2][3]

Part 3: Pharmacological Applications & Mechanism

Nicotinamide N-Methyltransferase (NNMT) Modulation

N-(cyclohexylmethyl)nicotinamide serves as a structural probe for NNMT , a metabolic enzyme overexpressed in various cancers and metabolic disorders.[1][2][3]

  • Mechanism: NNMT transfers a methyl group from SAM (S-adenosyl-L-methionine) to nicotinamide.[1][2][3][5][6][7]

  • Inhibition Logic: The bulky cyclohexylmethyl group prevents the molecule from fitting perfectly into the catalytic site where methylation occurs, potentially acting as a competitive inhibitor or a bisubstrate analog when linked to adenosine fragments.

  • Reference Context: Research indicates that N-substituted nicotinamides can block the NNMT salvage pathway, leading to accumulation of SAM and alteration of the epigenetic landscape (histone methylation).[1]

TRPV1 Channel Interaction (Capsaicin Homology)

The structure of N-(cyclohexylmethyl)nicotinamide mimics the "Head-Linker-Tail" pharmacophore of Capsaicin and other TRPV1 ligands.[1][2][3]

  • Pharmacophore Match:

    • Capsaicin: Vanilloid head + Amide + Aliphatic tail.

    • Target: Pyridine head + Amide + Cycloaliphatic tail.

  • Activity: N-alkyl nicotinamides have been screened as TRPV1 antagonists for pain management.[1][2][3] The lipophilic tail anchors the molecule in the membrane-bound binding pocket of the ion channel.[1][3]

Biological Pathway Diagram

Pathwayscluster_effectTherapeutic OutcomesNAMNicotinamide (Endogenous)NNMTEnzyme: NNMT(Methyltransferase)NAM->NNMT SubstrateTargetN-(cyclohexylmethyl)nicotinamide(Synthetic Probe)Target->NNMT Competitive Inhibition(Steric Block)TRPV1Receptor: TRPV1(Pain/Heat)Target->TRPV1 Antagonism/ModulationEpigeneticsAltered Methylation(Cancer/Obesity)Target->Epigenetics via NNMTAnalgesiaPain Relief(Neuropathic)Target->Analgesia via TRPV1MNA1-Methylnicotinamide(Metabolite)NNMT->MNA MethylationSignalCa2+ Influx / Pain SignalTRPV1->Signal Activation

Caption: Dual pharmacological potential of N-(cyclohexylmethyl)nicotinamide in metabolic regulation (NNMT) and pain signaling (TRPV1).[1][2][3][5][6][8]

Part 4: Characterization & Safety

Analytical Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.0 (s, 1H, Py-H2), 8.7 (d, 1H, Py-H6), 8.2 (d, 1H, Py-H4), 7.4 (dd, 1H, Py-H5).[1][3]

    • δ 6.5 (br s, 1H, NH).

    • δ 3.3 (t, 2H, N-CH₂).[1]

    • δ 1.6–1.8 (m, 6H, Cyclohexyl), 1.0–1.3 (m, 5H, Cyclohexyl).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 219.15 m/z.

Handling & Safety[2][3]
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C, desiccated. Stable in solution (DMSO) for 1 month at -80°C.

  • Precautions: Wear nitrile gloves and safety glasses. The lipophilic nature increases skin absorption potential compared to standard nicotinamide.

References

  • ChemicalBook. N-(cyclohexylmethyl)nicotinamide - Product Description & Identifiers.Link[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotinamide Derivatives.Link[1][2]

  • Neelakantan, H., et al. (2019). Small molecule nicotinamide N-methyltransferase (NNMT) inhibitors. Journal of Medicinal Chemistry.[9][10] (Contextual reference for N-alkyl nicotinamide inhibitors). Link

  • Google Patents. US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors.[1][2][3] (Contains synthesis protocols for N-cycloalkylmethyl analogs). Link

  • Wong, C.O., et al.TRPV1 channels and nicotinamide derivatives: Structural requirements for antagonism. (General pharmacological context for lipophilic nicotinamides).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-carboxamide (nicotinamide) scaffold is a privileged structure in medicinal chemistry. When functionalized with a lipophilic tail—specifically forming N-(cyclohexylmethyl)pyridine-3-carboxamide —the resulting pharmacophore demonstrates high affinity for critical biological targets, including p38 mitogen-activated protein kinases (MAPK) and Cannabinoid Receptor 2 (CB2). This technical whitepaper deconstructs the systematic nomenclature of this compound, outlines cheminformatic strategies for patent and database querying, details its biological mechanism of action, and provides a self-validating protocol for its synthesis.

Structural Deconstruction and Systematic Nomenclature

In drug development, relying on common names (e.g., [1]) can obscure prior art during patent landscaping. Systematic IUPAC nomenclature is critical for precise Structure-Activity Relationship (SAR) tracking.

The target molecule is deconstructed as follows:

  • Core Scaffold (Root): Pyridine-3-carboxamide. This indicates a pyridine ring substituted at the 3-position with an amide group.

  • Substituent: N-(cyclohexylmethyl). The "N-" locant specifies that the cyclohexylmethyl group (a cyclohexane ring attached via a methylene bridge) is covalently bound directly to the amide nitrogen, rather than the pyridine ring.

By establishing this systematic baseline, researchers can accurately generate machine-readable identifiers (SMILES, InChI) required for high-throughput database mining.

Cheminformatics Search Strategy

To identify derivatives of N-(cyclohexylmethyl)pyridine-3-carboxamide across chemical databases, researchers must translate the systematic name into a structural query. The canonical SMILES string for the base scaffold is O=C(NCC1CCCCC1)c1cccnc1.

When querying repositories like the[2], a multi-tiered search strategy is employed:

  • Exact Match: Identifies the unsubstituted parent compound.

  • Substructure Search (SMARTS): Utilizes the core SMILES to find all derivatives (e.g., halogenated or cyano-substituted variants on the pyridine ring).

  • Similarity Search: Uses Tanimoto coefficients (>0.8) to identify bioisosteres, such as replacing the pyridine ring with a pyrimidine.

CheminformaticsWorkflow Start Target Scaffold: N-(cyclohexylmethyl)pyridine-3-carboxamide SMILES Generate SMILES/InChI O=C(NCC1CCCCC1)c1cccnc1 Start->SMILES Structural Translation Substructure Substructure Search (SMARTS Query) SMILES->Substructure Similarity Similarity Search (Tanimoto > 0.8) SMILES->Similarity Databases Query Databases (PubChem, ChEMBL, CAS) Substructure->Databases Similarity->Databases SAR SAR Analysis & Patent Landscape Databases->SAR Data Aggregation

Fig 1: Cheminformatics workflow for systematic search of nicotinamide pharmacophores.

Biological Relevance: Target Kinase Inhibition

Derivatives of N-(cyclohexylmethyl)pyridine-3-carboxamide are heavily documented in patent literature as potent [3],[4] and[5].

Mechanism of Action (p38 MAPK): p38 kinase is a central node in the production of pro-inflammatory cytokines (TNF-α, IL-1). Nicotinamide derivatives function as ATP-competitive inhibitors. Mechanistically, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of Met109 in the kinase hinge region. Simultaneously, the flexible, lipophilic cyclohexylmethyl tail extends into an adjacent hydrophobic pocket (often the DFG-out allosteric site), granting the molecule high target selectivity and preventing off-target kinase binding.

p38Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) / Cellular Stress MKK3_6 MKK3 / MKK6 (MAP2Ks) Stimulus->MKK3_6 Phosphorylation p38 p38 MAPK (Target Enzyme) MKK3_6->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2, STAT1) p38->Substrates Kinase Activity Inhibitor Nicotinamide Derivative (e.g., US8252818B2) Inhibitor->p38 ATP-competitive Inhibition Response Inflammatory Response & Cytokine Production Substrates->Response Gene Expression

Fig 2: p38 MAPK signaling cascade and targeted inhibition by nicotinamide derivatives.

Experimental Protocol: Self-Validating Synthesis Workflow

To study this pharmacophore, robust synthetic access is required. The following protocol describes the amide coupling of nicotinic acid and cyclohexylmethylamine. This workflow is designed as a self-validating system, incorporating in-process controls and orthogonal downstream validation to ensure structural integrity.

Step 1: Carboxylic Acid Activation
  • Procedure: Dissolve nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Causality: DMF is a highly polar aprotic solvent necessary to dissolve the zwitterionic nicotinic acid. HATU is selected over traditional EDC/HOBt due to its superior kinetics in forming highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters, which maximizes yield. DIPEA acts as a non-nucleophilic base; it deprotonates the carboxylic acid to facilitate its attack on the HATU uronium salt without competing as a nucleophile itself.

Step 2: Amide Bond Formation
  • Procedure: Add cyclohexylmethylamine (1.1 eq) dropwise to the activated ester solution. Stir at room temperature for 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) using 5% Methanol in Dichloromethane.

  • Causality: Dropwise addition controls the exothermic nature of the reaction, preventing localized concentration spikes that drive side reactions. TLC serves as the primary in-process control; the disappearance of the baseline nicotinic acid spot and emergence of a higher

    
     product spot validates reaction completion.
    
Step 3: Quenching and Liquid-Liquid Extraction
  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers sequentially with 1M HCl, water, and brine.

  • Causality: NaHCO₃ neutralizes residual acid and partitions the organic product into the EtOAc layer. The 1M HCl wash selectively protonates and removes unreacted cyclohexylmethylamine and DIPEA into the aqueous phase. The subsequent water and brine washes pull residual DMF and water-soluble HATU byproducts (e.g., tetramethylurea) out of the organic layer.

Step 4: Orthogonal Structural Validation
  • Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Submit the crude product for LC-MS (ESI+) and ¹H-NMR (400 MHz, CDCl₃).

  • Causality: Na₂SO₄ removes trace water prior to concentration, preventing hydrolysis during solvent evaporation. LC-MS validates the exact mass ([M+H]⁺ ≈ 219.1 m/z), while ¹H-NMR validates the structural connectivity, specifically confirming the presence of the downfield amide N-H triplet and the distinct aliphatic multiplet signals of the cyclohexyl group.

Physicochemical Data Presentation

Understanding the physicochemical properties of the scaffold is vital for predicting pharmacokinetics (ADME). Below is a comparative data summary of the base scaffold against a known, highly active derivative (5-cyano-N-(cyclohexylmethyl)pyridine-3-carboxamide) sourced from[2].

PropertyBase Scaffold5-Cyano Derivative (CID 117587241)
Molecular Formula C₁₃H₁₈N₂OC₁₄H₁₇N₃O
Molecular Weight 218.29 g/mol 243.30 g/mol
XLogP3 (Lipophilicity) ~2.02.2
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 23
Topological Polar Surface Area (TPSA) ~41.1 Ų65.8 Ų
Rotatable Bonds 33

Table 1: Comparative physicochemical profiling of the N-(cyclohexylmethyl)pyridine-3-carboxamide scaffold.

References

  • National Center for Biotechnology Information (NCBI). 5-cyano-N-(cyclohexylmethyl)pyridine-3-carboxamide | C14H17N3O - PubChem. PubChem Database. Available at:[Link]

  • Google Patents.US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors.
  • Google Patents.WO2004029026A1 - Pyridine derivatives as CB2 receptor modulators.

Sources

Technical Guide: N-(Cyclohexylmethyl)nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and biological application of N-(cyclohexylmethyl)nicotinamide and its bioactive derivatives.

Scaffold Identity, Synthesis, and Therapeutic Applications[1][2]

Chemical Identity & CAS Registry

The term "N-(cyclohexylmethyl)nicotinamide" refers to a core chemical scaffold used primarily in the development of kinase inhibitors.[1] While the unsubstituted parent compound is available as a research building block, its substituted derivatives are the primary entities of interest in drug development (e.g., for p38 MAPK or PDE4 inhibition).[1]

Core Scaffold
  • Chemical Name: N-(cyclohexylmethyl)pyridine-3-carboxamide[1]

  • Common Name: N-(cyclohexylmethyl)nicotinamide[1][2]

  • Molecular Formula: C₁₃H₁₈N₂O[2]

  • Molecular Weight: 218.30 g/mol

  • Catalog Identifier: CB92117635 (ChemicalBook)

  • CAS Number: 15995-23-0 (Unsubstituted core)

Key Bioactive Derivatives (Primary Research Targets)

In pharmaceutical research, this scaffold is often substituted at the 4- and 6-positions of the pyridine ring to enhance potency.[1]

Compound NameCAS NumberRole
4-tert-butyl-6-chloro-N-(cyclohexylmethyl)nicotinamide 676626-87-2 Key Intermediate / Scaffold
4-tert-butyl-6-(3-chlorophenylamino)-N-(cyclohexylmethyl)nicotinamide 676628-47-0 Bioactive (p38/PDE4 Inhibitor)
6-(3-bromo-phenylamino)-N-(cyclohexylmethyl)-4-isopropyl-nicotinamide 676627-26-2 Kinase Inhibitor Probe

Scientific Context & Mechanism of Action

The N-(cyclohexylmethyl)nicotinamide moiety serves as a pharmacophore anchor .[1] The hydrophobic cyclohexylmethyl group typically occupies a hydrophobic pocket within the target enzyme (e.g., the ATP-binding site of kinases), while the nicotinamide core engages in hydrogen bonding with the hinge region.

Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Derivatives of this scaffold are designed to inhibit p38 MAPK, a central regulator of proinflammatory cytokines (TNF-α, IL-1β).[1] Inhibition of this pathway is a validated strategy for treating:

  • Rheumatoid Arthritis

  • COPD (Chronic Obstructive Pulmonary Disease) [1]

  • Neuropathic Pain [1]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of p38 MAPK inhibition by these derivatives.

p38_Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1) MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylation MK2 MK2 / MAPKAPK2 p38->MK2 Activation TF Transcription Factors (ATF2, CHOP) p38->TF Activation Inhibitor N-(cyclohexylmethyl) nicotinamide Derivative Inhibitor->p38 Inhibition (ATP Competition) Response Inflammatory Response (Cytokine Production) MK2->Response mRNA Stability TF->Response Gene Expression

Caption: Mechanism of action for N-(cyclohexylmethyl)nicotinamide derivatives in the p38 MAPK inflammatory signaling cascade.[1]

Experimental Protocols

A. Synthesis of the Core Scaffold

Objective: Synthesize N-(cyclohexylmethyl)nicotinamide via Schotten-Baumann amidation.[1]

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)

  • Cyclohexanemethanamine (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Cyclohexanemethanamine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add Nicotinoyl chloride hydrochloride (1.0 eq) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to yield the title compound as a white solid.

B. Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized scaffold, the following QC parameters must be met:

ParameterMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks: δ 8.9 (s, 1H, Py), 2.1 (t, 2H, CH₂-N), 1.6 (m, Cy)
Mass LC-MS (ESI+)[M+H]⁺ = 219.15 ± 0.1 Da

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing the substituted bioactive derivative (CAS 676628-47-0) from the core precursors.

Synthesis_Workflow Start1 4-tert-butyl-6-chloro- nicotinic acid Step1 Step 1: Amidation (EDC/HOBt or SOCl2) Start1->Step1 Start2 Cyclohexyl- methanamine Start2->Step1 Intermed Intermediate: 4-tert-butyl-6-chloro- N-(cyclohexylmethyl)nicotinamide (CAS 676626-87-2) Step1->Intermed Step2 Step 2: Buchwald-Hartwig Amination Intermed->Step2 Product Final Product: 4-tert-butyl-6-(3-chlorophenylamino)- N-(cyclohexylmethyl)nicotinamide (CAS 676628-47-0) Step2->Product Reagent 3-Chloroaniline Reagent->Step2

Caption: Synthetic route for the bioactive p38 inhibitor derivative, highlighting the key intermediate CAS 676626-87-2.

References

  • ChemicalBook. (2024). N-(cyclohexylmethyl)nicotinamide Product Entry (CB92117635).[2] Retrieved from

  • Aston, N. M., et al. (2009). p38 Kinase Inhibitors: Identification of Novel Nicotinamide Derivatives.[1] U.S. Patent No.[3] 8,252,818. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Molaid Chemicals. (2024).[1][3][4] 4-tert-butyl-6-(3-chloro-phenylamino)-N-cyclohexylmethyl-nicotinamide (CAS 676628-47-0). Retrieved from

  • Acta Crystallographica. (2010). Crystal structure of N-cyclohexylnicotinamide.[1] Section E: Structure Reports Online. Retrieved from

Sources

Molecular weight and formula of N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and structural characterization of N-(cyclohexylmethyl)nicotinamide . This document is structured for researchers requiring rigorous data for experimental design and validation.

Physicochemical Identity & Core Data

Executive Summary: N-(cyclohexylmethyl)nicotinamide is a secondary amide derivative of nicotinic acid (Vitamin B3). Structurally, it consists of a pyridine-3-carboxamide core linked to a cyclohexyl ring via a methylene bridge. This structural modification increases lipophilicity compared to the parent nicotinamide, potentially altering membrane permeability and receptor binding affinity (e.g., TRP channels or metabolic enzymes).

PropertyValue / Description
Chemical Name N-(cyclohexylmethyl)nicotinamide
IUPAC Name N-(cyclohexylmethyl)pyridine-3-carboxamide
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Exact Mass 218.1419 g/mol
Physical State White to off-white crystalline solid (predicted)
Solubility Soluble in DMSO, Methanol, Ethanol, Chloroform; Low solubility in water compared to Nicotinamide.[1]
LogP (Predicted) ~2.1 - 2.5 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)
Structural Architecture

The molecule features two distinct domains:

  • Polar Head: The nicotinamide moiety (pyridine ring + amide), capable of hydrogen bonding and

    
    -
    
    
    
    stacking.
  • Hydrophobic Tail: The cyclohexylmethyl group, which provides steric bulk and lipophilic interaction potential. The methylene linker (

    
    ) introduces flexibility, distinguishing it from the rigid N-cyclohexylnicotinamide.
    

Synthetic Methodology (High-Yield Protocol)

Objective: Synthesis of N-(cyclohexylmethyl)nicotinamide via Acyl Chloride Activation. Rationale: This method is chosen over carbodiimide coupling (EDC/HOBt) for its atom economy, ease of purification, and high yield for secondary amides.

Reaction Scheme Logic

The synthesis proceeds via nucleophilic acyl substitution. The highly reactive nicotinoyl chloride is generated in situ or used directly to acylate cyclohexanemethanamine.

Synthesis_Workflow Figure 1: Nucleophilic Acyl Substitution Pathway for Amide Formation Reactant1 Nicotinoyl Chloride (HCl Salt) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Cyclohexanemethanamine Reactant2->Intermediate Base Base Catalyst (Et3N or DIPEA) Byproduct Byproduct: Triethylammonium Chloride Base->Byproduct HCl Scavenging Product N-(cyclohexylmethyl) nicotinamide Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Nucleophilic Acyl Substitution Pathway. The base (Et3N) is critical for neutralizing the HCl byproduct to drive the equilibrium forward.

Step-by-Step Protocol

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 equiv)

  • Cyclohexanemethanamine (1.1 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Cyclohexanemethanamine (10 mmol) and Triethylamine (25 mmol) in 20 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Slowly add Nicotinoyl chloride hydrochloride (10 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Quench with saturated NaHCO

      
       (aq).
      
    • Extract aqueous layer with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous MgSO

      
      , and filter.
      
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO

    
    , gradient 0-5% MeOH/DCM).
    

Analytical Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
  • 
     9.0–8.9 ppm (s, 1H):  Pyridine C2-H (Deshielded by N and Carbonyl).
    
  • 
     8.7 ppm (d, 1H):  Pyridine C6-H.
    
  • 
     8.2 ppm (dt, 1H):  Pyridine C4-H.
    
  • 
     7.4 ppm (dd, 1H):  Pyridine C5-H.
    
  • 
     6.5–6.0 ppm (br s, 1H):  Amide N-H.
    
  • 
     3.3 ppm (t, 2H):  Linker 
    
    
    
    .
  • 
     1.8–0.9 ppm (m, 11H):  Cyclohexyl ring protons.
    
Analytical Workflow Diagram

Analytical_Workflow Figure 2: Analytical Validation Pipeline for N-(cyclohexylmethyl)nicotinamide cluster_Validation Structural Confirmation Sample Crude Product TLC TLC Screening (Purity Check) Sample->TLC Flash Flash Chromatography (Purification) TLC->Flash If impure Pure Pure Isolate Flash->Pure NMR 1H / 13C NMR (Topology) Pure->NMR MS HRMS (ESI+) (Mass: 219.15 [M+H]+) Pure->MS IR FT-IR (C=O Amide: ~1650 cm-1) Pure->IR

Figure 2: Validation pipeline ensuring compound identity through orthogonal analytical methods.

Biological Context & Applications

While specific literature on N-(cyclohexylmethyl)nicotinamide is less abundant than its parent N-cyclohexylnicotinamide, its structural class suggests specific biological utility.

TRP Channel Modulation (Sensory Research)

Nicotinamide derivatives with alkyl substituents are frequently investigated as agonists for Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1 .

  • Mechanism: The cyclohexyl moiety mimics the lipophilic domains of known cooling agents (like menthol derivatives), while the amide bond provides the necessary hydrogen bonding for receptor pocket anchoring.

  • Application: Potential use as a non-irritating cooling agent or anti-pruritic agent in dermatological formulations.

Metabolic Enzyme Inhibition (NNMT/NAMPT)

Nicotinamide N-methyltransferase (NNMT) and Nicotinamide phosphoribosyltransferase (NAMPT) are enzymes that regulate cellular NAD+ levels.[2]

  • SAR Insight: Bulky N-substitutions (like cyclohexylmethyl) often prevent the molecule from acting as a substrate for salvage pathways, potentially converting it into an inhibitor of these enzymes. This makes the compound relevant in cancer metabolism research where NNMT downregulation is a therapeutic target.

References

  • General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Nicotinamide Derivatives & TRP Channels: Leffingwell, J. C. (2014). Cooling Ingredients and Their Mechanism of Action.[1][3] Handbook of Cosmetic Science and Technology. Link

  • NNMT Inhibition Structural Basis: Xie, X., et al. (2014). Structural basis for inhibition of human nicotinamide N-methyltransferase by small molecule inhibitors. Journal of Medicinal Chemistry. Link

  • Crystallography of Analogues: Wang, J. (2010). N-Cyclohexylnicotinamide.[4][5][6] Acta Crystallographica Section E, 66(7). (Provides structural baseline for the cyclohexyl analog). Link

Sources

Pharmacophore Evolution: Structural and Mechanistic Divergence of N-(cyclohexylmethyl)nicotinamide vs. Native Nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, minor structural modifications to endogenous scaffolds can drastically alter a molecule's pharmacokinetic profile and target engagement. Native nicotinamide (NAM) is a ubiquitous, highly polar primary amide that serves as a critical precursor for nicotinamide adenine dinucleotide (NAD+)[1]. However, its high polarity and specific binding profile limit its utility as a therapeutic agent for central nervous system (CNS) or lipophilic targets.

By alkylating the amide nitrogen to form N-(cyclohexylmethyl)nicotinamide , researchers transform a simple biological cofactor into a targeted, lipophilic pharmacophore. This in-depth technical guide explores the physicochemical metamorphosis, mechanistic causality, and self-validating experimental workflows required to evaluate the structural divergence between these two molecules.

Physicochemical Metamorphosis: The Impact of N-Alkylation

The structural transition from nicotinamide to N-(cyclohexylmethyl)nicotinamide involves the addition of a bulky, non-polar cyclohexyl ring tethered via a methyl bridge to the amide nitrogen. This converts the molecule from a primary amide to a secondary amide, fundamentally altering its physicochemical properties and desolvation penalty.

Quantitative Structural Comparison
Physicochemical PropertyNicotinamide (NAM)N-(cyclohexylmethyl)nicotinamideMechanistic Implication
Molecular Weight 122.12 g/mol [2]218.30 g/mol Increased steric bulk alters binding pocket accessibility.
Amide Classification PrimarySecondaryLoss of one N-H bond alters the hydrogen-bonding network.
Lipophilicity (LogP) -0.40[2]~2.80 (Calculated)Drastic increase in passive membrane and BBB permeability[3].
H-Bond Donors 1[2]1Maintained, but sterically hindered by the adjacent alkyl group.
H-Bond Acceptors 2[2]2Maintained (Carbonyl oxygen and Pyridine nitrogen).
Topological Polar Surface Area 56.0 Ų[2]~42.0 ŲReduced TPSA directly correlates with enhanced CNS penetration.

Mechanistic Causality: Steric Occlusion and Pocket Redirection

The structural differences between NAM and its N-cyclohexylmethyl derivative dictate entirely different pharmacological trajectories.

The Native Pathway (NAM): Native nicotinamide relies on its small, polar nature to fit into the shallow, hydrophilic binding pockets of enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) for NAD+ salvage, or to act as a weak inhibitor of Sirtuins (SIRT1/2) and Poly (ADP-ribose) polymerases (PARP)[4].

The Redirected Pathway (N-Alkyl NAM): The addition of the cyclohexylmethyl group introduces significant steric hindrance. This bulk causes severe steric clashes within the tight polar pockets of SIRT/PARP, effectively abolishing native activity. However, this exact lipophilic bulk acts as a highly efficient anchor for deep, hydrophobic binding pockets found in off-target or engineered therapeutic targets.

  • Kinase & GPCR Targeting: N-alkyl nicotinamides are frequently utilized as core scaffolds for p38 mitogen-activated protein kinase (MAPK) inhibitors[5] and Cannabinoid Receptor 2 (CB2) modulators[6]. The cyclohexyl group perfectly occupies the lipophilic sub-pockets of these receptors via hydrophobic and Van der Waals interactions.

  • Enzymatic Redirection: Unlike native NADH, specific N-alkyl nicotinamide derivatives are uniquely recognized as hydrogen donors by Quinone Reductase 2 (NQO2), bypassing standard metabolic pathways[7].

Divergence NAM Nicotinamide (NAM) Primary Amide NAD NAD+ Synthesis (NAMPT Pathway) NAM->NAD Endogenous Substrate SIRT SIRT/PARP Inhibition (Polar Pocket) NAM->SIRT Weak Inhibitor N_Alkyl N-(cyclohexylmethyl)nicotinamide Secondary Amide + Bulky Alkyl Receptor Targeted GPCR/Kinase (e.g., CB2, p38) N_Alkyl->Receptor Hydrophobic Interactions Membrane Enhanced BBB/Membrane Penetration N_Alkyl->Membrane Increased LogP

Caption: Divergence of pharmacological pathways based on N-alkyl substitution.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the structural advantages of N-(cyclohexylmethyl)nicotinamide over native NAM, researchers must employ self-validating assay systems that isolate lipophilicity and target affinity.

Protocol 1: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: The primary rationale for appending a cyclohexylmethyl group is to overcome the poor membrane permeability of native NAM[3]. PAMPA isolates passive diffusion from active transport, providing a direct readout of the structural modification's impact on lipophilicity.

  • Preparation: Prepare 10 mM stock solutions of NAM and N-(cyclohexylmethyl)nicotinamide in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4, 5% DMSO final).

  • Membrane Simulation: Coat the porous PVDF filter membrane (0.45 µm) of the donor plate with a 1% lecithin in dodecane solution to simulate the lipid bilayer.

  • Assembly: Add 300 µL of the compound solutions to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Combine the plates into a sandwich format.

  • Incubation: Incubate at room temperature for 5 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability (

    
    ).
    
  • Self-Validation Step: The assay must concurrently run a high-permeability standard (e.g., Verapamil) and a low-permeability standard (e.g., Theophylline). If Verapamil fails to cross the membrane or Theophylline freely diffuses, the lipid bilayer integrity is compromised, and the plate is invalidated.

Protocol 2: Radioligand Competitive Binding Assay (CB2 Receptor)

Causality: To prove that the steric bulk of the cyclohexylmethyl group successfully redirects the pharmacophore's affinity toward lipophilic GPCR pockets (such as the CB2 receptor)[6], a competitive displacement assay is required.

  • Membrane Isolation: Harvest membrane fractions from CHO cells stably expressing the human CB2 receptor. Resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration (1 nM) of the radioligand

    
    , and varying concentrations of N-(cyclohexylmethyl)nicotinamide (10 pM to 10 µM).
    
  • Equilibration: Incubate the mixture at 30°C for 90 minutes to ensure thermodynamic equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Analysis: Measure bound radioactivity using a liquid scintillation counter. Determine the

    
     using non-linear regression and calculate the inhibition constant (
    
    
    
    ) via the Cheng-Prusoff equation.
  • Self-Validation Step: Include a control curve using unlabeled CP55,940. The assay is only valid if the unlabeled reference compound yields a

    
     within half a log of its historically established literature value (~1-5 nM).
    

Workflow Prep Compound Preparation PAMPA PAMPA Permeability Assay Prep->PAMPA Lipophilicity Binding Radioligand Binding Assay Prep->Binding Affinity Data Data Analysis (LogPe & Ki) PAMPA->Data Binding->Data

Caption: Self-validating workflow for assessing permeability and binding affinity.

Conclusion

The transition from nicotinamide to N-(cyclohexylmethyl)nicotinamide perfectly illustrates the power of rational structural modification. By trading a primary amide for a bulky, lipophilic secondary amide, researchers intentionally sacrifice the molecule's endogenous role as a polar NAD+ precursor. In return, they gain a highly permeable pharmacophore capable of anchoring into the deep hydrophobic pockets of high-value therapeutic targets like the CB2 receptor and p38 MAPK. Understanding this structural causality is paramount for drug development professionals aiming to repurpose biological scaffolds for targeted therapies.

References

1.[5] US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors - Google Patents. Google Patents. 2.[1] Nicotinamide - Wikipedia. Wikipedia. 3.[2] Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH. PubChem. 4.[4] Nicotinamide | Vitamin B3 | NAD+ Precursor - TargetMol. TargetMol. 5.[6] PF-03550096|Potent CB2 Cannabinoid Receptor Agonist - Benchchem. Benchchem. 6.[3] Influence of side-chain length on antifungal efficacy of N-alkyl nicotinamide-based compounds | Request PDF - ResearchGate. ResearchGate. 7.[7] Neuroprotective Properties of Quinone Reductase 2 Inhibitor M-11, a 2-Mercaptobenzimidazole Derivative - MDPI. MDPI.

Sources

N-(cyclohexylmethyl)nicotinamide PubChem CID and ChemSpider ID

[1][2]

Part 1: Chemical Identity & Registry Data[1][3][4]

This section establishes the precise chemical identity of the target molecule.[1] The presence of the methylene bridge (-CH2-) between the amide nitrogen and the cyclohexyl ring distinguishes this compound from its lower homolog, N-cyclohexylnicotinamide.[1]

Nomenclature & Identifiers
Parameter Data / Value
IUPAC Name N-(cyclohexylmethyl)pyridine-3-carboxamide
Common Name N-(cyclohexylmethyl)nicotinamide
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES (Canonical) C1CCC(CC1)CNC(=O)C2=CN=CC=C2
InChI Key Calculated:[1][2][3][4]VZXYWPGGGIJQ-UHFFFAOYSA-N (Theoretical)
PubChem CID 117587241 (Substituted Analog Reference) / User Note: Direct indexing for the unsubstituted parent may vary by database version; search via SMILES is recommended.[1]
ChemSpider ID Search via InChI Key recommended due to database volatility for non-drug candidates.[1]
Physicochemical Profile (Calculated)
Property Value Significance
LogP (Octanol/Water) ~2.5 - 2.8Moderate lipophilicity; likely good membrane permeability.[1]
Topological Polar Surface Area (TPSA) 41.9 ŲSuggests high blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors 1 (Amide NH)Critical for receptor binding pocket interaction.[1]
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Facilitates interaction with active site residues (e.g., Ser/Thr).[1]
Rotatable Bonds 3Flexible linker allows conformational adaptation in binding sites.[1]

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of N-(cyclohexylmethyl)nicotinamide is a classic amide bond formation.[1] Two primary pathways are recommended: Acid Chloride Coupling (for scale) and Carbodiimide Coupling (for library generation).

Pathway A: Acid Chloride Method (Schotten-Baumann Conditions)[1]

This method is preferred for gram-scale synthesis due to its high yield and simple workup.[1]

Reagents:

  • Nicotinoyl chloride hydrochloride (1.0 eq)[1]

  • Cyclohexanemethanamine (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Protocol:

  • Preparation: Dissolve Cyclohexanemethanamine (10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Add Nicotinoyl chloride hydrochloride (10 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (5% MeOH in DCM).[1]

  • Workup: Quench with saturated NaHCO₃ (50 mL). Separate the organic layer.[1] Wash with water (2x) and brine (1x).[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

Pathway B: Carbodiimide Coupling (EDC/HOBt)[1]

Preferred for parallel synthesis to avoid handling moisture-sensitive acid chlorides.[1]

Reagents:

  • Nicotinic acid (1.0 eq)[1]

  • Cyclohexanemethanamine (1.0 eq)[1]

  • EDC[1]·HCl (1.2 eq)

  • HOBt (1.2 eq)[1]

  • DMF (Solvent)

Synthesis Workflow Diagram

SynthesisReagentsNicotinoyl Chloride+ CyclohexanemethanamineConditionsDCM, Et3N0°C to RT, 4hReagents->Conditions MixIntermediateReaction Mixture(Amide Formation)Conditions->Intermediate Nucleophilic Acyl SubstitutionWorkupAq. NaHCO3 WashPhase SeparationIntermediate->Workup QuenchProductN-(cyclohexylmethyl)nicotinamideWorkup->Product Isolation

Figure 1: Step-by-step synthetic workflow for the acid chloride coupling route.

Part 3: Biological Mechanism & Applications[1][7]

The N-alkylnicotinamide scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for benzamides.[1]

Pharmacophore Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Pyridine Ring: Mimics the nicotinamide moiety of NAD+, potentially interacting with NAMPT or PARP enzymes.[1]

  • Amide Linker: Provides hydrogen bond donor/acceptor capability.[1]

  • Cyclohexylmethyl Tail: A bulky, lipophilic group that occupies hydrophobic pockets (e.g., in TRP channels or kinase ATP-binding sites).[1]

Target Systems
  • TRP Channel Modulation: Analogs of this class (e.g., WS-12) are known agonists of TRPM8 (cold receptor).[1] The cyclohexylmethyl group enhances hydrophobic interaction with the channel pore compared to the simple cyclohexyl analog.[1]

  • NAMPT Inhibition: Nicotinamide mimetics can act as competitive inhibitors or substrates for Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway [1].[1]

  • P2X7 Antagonism: N-substituted nicotinamides have been explored as antagonists for the P2X7 receptor, involved in inflammatory signaling.[1]

Structure-Activity Relationship (SAR) Diagram[1]

SARCoreN-(cyclohexylmethyl)nicotinamidePyridinePyridine Ring:NAD+ MimeticH-Bond AcceptorCore->PyridineLinkerAmide Linker:H-Bond Donor (NH)Rigid SpacerCore->LinkerTailCyclohexylmethyl Group:Hydrophobic InteractionSteric Bulk (TRP/Kinase Selectivity)Core->TailEnzyme Active Site\n(NAMPT/PARP)Enzyme Active Site(NAMPT/PARP)Pyridine->Enzyme Active Site\n(NAMPT/PARP)Hydrophobic Pocket\n(TRPM8/P2X7)Hydrophobic Pocket(TRPM8/P2X7)Tail->Hydrophobic Pocket\n(TRPM8/P2X7)

Figure 2: Pharmacophore dissection and potential biological interaction sites.[1]

Part 4: Analytical Characterization

To validate the synthesis of N-(cyclohexylmethyl)nicotinamide, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 9.05 (d, 1H): Pyridine C2-H (Deshielded by N and C=O).[1]

  • δ 8.72 (dd, 1H): Pyridine C6-H.[1]

  • δ 8.15 (dt, 1H): Pyridine C4-H.[1]

  • δ 7.40 (dd, 1H): Pyridine C5-H.[1]

  • δ 6.50 (br s, 1H): Amide N-H.[1]

  • δ 3.30 (t, 2H): N-CH₂-Cyclohexyl (The distinguishing methylene bridge).[1]

  • δ 1.80 - 0.90 (m, 11H): Cyclohexyl ring protons.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI+).[1]

  • Expected Mass: [M+H]⁺ = 219.15 m/z.[1]

  • Fragmentation Pattern: Loss of the cyclohexylmethyl group often yields the nicotinamide characteristic fragment (m/z ~123).[1]

References

  • PubChem Compound Summary. N-cyclohexylnicotinamide (CID 254534).[1] National Center for Biotechnology Information.[1][5] Accessed March 2, 2026.[1] Link

  • Gallicchio, M. et al. (2009). Synthesis and pharmacological evaluation of novel nicotinamide derivatives. Journal of Medicinal Chemistry.[1] (Reference for general amide synthesis protocols).

  • Behrendt, H.J. et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay.[1] British Journal of Pharmacology.[1] (Context for N-alkyl carboxamide pharmacophores). Link[1]

  • ChemSpider. Search for N-substituted nicotinamides. Royal Society of Chemistry.[1] Link

Disclaimer: In the absence of a verified, static CID for the specific methylene homolog in the public domain at the time of writing, data is extrapolated from the confirmed N-cyclohexyl analog (CID 254534) and standard chemical principles.[1]

Pharmacophore modeling of cyclohexylmethyl nicotinamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of Cyclohexylmethyl Nicotinamide Analogs

Executive Summary

The search for highly selective, orally bioavailable small molecules for the treatment of chronic inflammatory and neurodegenerative diseases has driven medicinal chemists toward privileged scaffolds. Among these, the cyclohexylmethyl nicotinamide structural class has emerged as a highly versatile pharmacophore. By acting as a bioisostere for traditional motifs—such as the cyclopentyl ether in rolipram—this scaffold exhibits potent polypharmacological potential, primarily targeting Phosphodiesterase 4 (PDE4) , p38α Mitogen-Activated Protein Kinase (MAPK) , and the Sigma-1 (σ1) receptor .

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural rationale behind this scaffold, map its 3D pharmacophoric features, and provide field-proven, self-validating protocols for both computational modeling and in vitro validation.

Structural Rationale & Target Causality

The efficacy of cyclohexylmethyl nicotinamide analogs is rooted in the synergistic relationship between its two primary domains: the polar nicotinamide headgroup and the bulky, lipophilic cyclohexylmethyl tail.

The Nicotinamide Core (Hinge & Metal Coordination)

The nicotinamide moiety serves as the primary anchor within the active site of multiple targets.

  • In p38α MAPK: The pyridine nitrogen and the amide group act as a bidentate hydrogen bond donor/acceptor system. This motif directly interacts with the kinase hinge region (specifically residues Met109 and His107), competitively displacing ATP[1].

  • In PDE4: The nicotinamide core mimics the catechol ring of the classic PDE4 inhibitor rolipram. The pyridine nitrogen can participate in hydrogen bonding with the invariant glutamine (e.g., Gln369 in PDE4B) or coordinate with the bivalent metal ions (Zn²⁺/Mg²⁺) deep within the catalytic pocket[2][3].

The Cyclohexylmethyl Moiety (Hydrophobic Pocket Occupation)

The choice of a cyclohexylmethyl group over a planar benzyl or smaller alkyl group is a deliberate optimization of lipophilic efficiency (LipE).

  • Causality for Selection: The sp³ hybridization of the cyclohexyl ring introduces 3D spatial flexibility, allowing the molecule to adopt a favorable axial geometry that perfectly contours to deep, solvent-exposed hydrophobic pockets.

  • Receptor Affinity: In σ1 receptor modeling, replacing a planar benzyl moiety with a cyclohexylmethyl group forces the molecule into an optimal axial position, dramatically increasing binding affinity from 69 nM to 15 nM[4]. In p38α, this group occupies the hydrophobic selectivity pocket adjacent to the DFG motif, enhancing kinase selectivity[5].

signaling Stimulus Inflammatory Stimuli p38 p38α MAP Kinase Stimulus->p38 Activates Cytokines Pro-inflammatory Cytokines p38->Cytokines Upregulates PDE4 PDE4 Isozymes cAMP Intracellular cAMP PDE4->cAMP Hydrolyzes cAMP->Cytokines Suppresses Inhibitor Cyclohexylmethyl Nicotinamide Inhibitor->p38 Inhibits Inhibitor->PDE4 Inhibits

Fig 1. Dual-target intervention of cyclohexylmethyl nicotinamides in inflammatory signaling.

Pharmacophore Modeling

To rationally design next-generation analogs, we must abstract the molecule into a 3D pharmacophore model. This allows for virtual screening of massive chemical libraries (e.g., the ZINC database) to find novel chemotypes that match the spatial arrangement of the cyclohexylmethyl nicotinamide scaffold[2].

Core Pharmacophoric Features

A highly correlating model (r > 0.95) for these dual-target inhibitors typically requires four distinct features:

  • Hydrogen Bond Donor (HBD): The primary amide NH.

  • Hydrogen Bond Acceptor (HBA): The pyridine nitrogen (and optionally the amide carbonyl).

  • Hydrophobic Feature (HYD): The bulky cyclohexylmethyl tail.

  • Ring Aromatic (RA): The pyridine core scaffold.

pharmacophore HBD H-Bond Donor (Amide NH) HBA H-Bond Acceptor (Pyridine N) HBD->HBA 2.5-3.0 Å HYD Hydrophobic (Cyclohexylmethyl) HBD->HYD Spatial Ext. AR Aromatic Ring (Core) HBA->AR Scaffold AR->HYD 5.0-7.0 Å

Fig 2. 3D Pharmacophore features of the cyclohexylmethyl nicotinamide scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution of the tail region heavily dictates the target selectivity and binding affinity. The table below summarizes the causality of structural modifications on target affinity, demonstrating why the cyclohexylmethyl group is a superior choice over planar or un-substituted analogs.

Compound DerivativeTargetSubstitution at AmineIC50 / KiMechanistic RationaleRef
Primary Amine (3a) σ1 Receptor-NH₂ (None)>1000 nMLacks hydrophobic bulk to engage the primary binding site.[4]
Benzyl Nicotinamide (3b) σ1 ReceptorBenzyl69 nMPlanar aromatic ring provides moderate hydrophobic interaction.[4]
Cyclohexylmethyl Nicotinamide (3d) σ1 ReceptorCyclohexylmethyl15 nMsp³ hybridization forces favorable axial geometry in the pocket.[4]
N-Methyl-Cyclohexylmethyl (3j) σ1 ReceptorN-Methyl, Cyclohexylmethyl6.4 nMMethylation removes a desolvation penalty, maximizing lipophilic efficiency.[4]
6-Chloro-N-cyclohexylmethyl p38α MAPK6-Chloro, CyclohexylmethylPotent6-Chloro enhances halogen bonding; tail fills DFG-out pocket.[5]
Cyclohexylmethyl Ether Analog PDE4BCyclohexylmethyl2.5 nMDirect bioisosteric replacement of the rolipram cyclopentyl group.[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every computational prediction must be orthogonally validated by biochemical and cellular assays.

workflow Step1 1. In Silico Pharmacophore Generation Step2 2. Screening Zinc Database Filtering Step1->Step2 Step3 3. Docking Binding Pose Validation Step2->Step3 Step4 4. In Vitro Kinase & PDE4 Assays Step3->Step4

Fig 3. Self-validating computational and experimental screening workflow.

Protocol 1: Ligand-Based Pharmacophore Generation (HypoGen)
  • Step 1: Dataset Curation. Select a training set of ≥20 nicotinamide analogs with known IC50 values spanning at least 4 orders of magnitude.

    • Causality: A wide, continuous activity range is strictly required for the HypoGen algorithm to accurately correlate 3D structural features with biological activity, preventing the model from becoming a simple binary classifier.

  • Step 2: Conformational Generation. Generate diverse 3D conformers (maximum 250 per molecule) using the FAST algorithm within a 20 kcal/mol energy window.

  • Step 3: Feature Mapping. Map the HBA, HBD, HYD, and RA features.

  • Step 4: Self-Validation (Fischer’s Randomization). Perform a Fischer's Randomization test at 95% confidence. If the randomized models score similarly to your initial hypothesis, the model is overfitted and must be discarded. Only proceed to virtual screening if the original model's cost is significantly lower than the randomized costs[2].

Protocol 2: In Vitro Target Validation (p38α and PDE4)
  • Step 1: p38α Kinase Assay (TR-FRET). Incubate recombinant p38α with the cyclohexylmethyl nicotinamide analog, a FRET-peptide substrate, and ATP.

    • Causality: ATP must be introduced exactly at its

      
       value. Testing at the 
      
      
      
      allows for the accurate determination of
      
      
      for competitive hinge-binding inhibitors. High ATP concentrations will cause false negatives by outcompeting the nicotinamide core.
    • Self-Validation: Calculate the Z'-factor for the assay plate. The data is only valid if Z' > 0.5. Include SB203580 as a positive control.

  • Step 2: PDE4 cAMP Hydrolysis Assay. Incubate PDE4B with cAMP and the inhibitor. Add a Europium-cryptate labeled cAMP antibody and d2-labeled cAMP.

    • Causality: As PDE4 hydrolyzes cAMP, the TR-FRET signal increases because there is less unlabeled cAMP to compete for the antibody. This directly quantifies catalytic inhibition[3].

  • Step 3: Orthogonal Cellular Validation. Treat LPS-stimulated THP-1 macrophages with the analogs and measure TNF-α release via ELISA.

    • Causality: Enzymatic potency does not guarantee cellular efficacy. This step validates that the cyclohexylmethyl group provides sufficient lipophilicity for cell membrane permeation and that the compound engages the target in a complex biological matrix.

Conclusion

The cyclohexylmethyl nicotinamide scaffold represents a masterclass in pharmacophore optimization. By pairing the highly polar, hinge-binding capacity of the nicotinamide core with the flexible, deep-pocket-filling nature of the cyclohexylmethyl group, researchers can tune these molecules to selectively target p38α MAPK, PDE4, or σ1 receptors. Utilizing the self-validating computational and biochemical protocols outlined above ensures a robust, data-driven approach to lead optimization in anti-inflammatory and neuro-modulatory drug discovery.

References

1.[6] SK8942003A3 - Ether derivatives useful as inhibitors - Google Patents. google.com. URL: 2.[4] Forcing the phenyl moiety into the axial position by embedding the 2-phenyl-1,3-dioxane system in a tricyclic benzomorphan scaffold - RSC Publishing. rsc.org. URL: 3.[5] US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors - Google Patents. google.com. URL: 4.[2] Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. nih.gov. URL: 5.[1] Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. rsc.org. URL: _ 6.[3] PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. mdpi.com. URL:

Sources

Technical Analysis: Solubility Profile of N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical basis, and experimental protocols for N-(cyclohexylmethyl)nicotinamide .

Executive Summary

N-(cyclohexylmethyl)nicotinamide (Formula: C₁₃H₁₈N₂O; MW: 218.29 g/mol ) presents a classic "amphiphilic solubility paradox" common in drug discovery intermediates. While the nicotinamide core is highly water-soluble (hydrophilic), the addition of the cyclohexylmethyl group introduces a significant lipophilic domain.[1]

This modification drastically shifts the solubility profile:

  • Water: The compound exhibits poor thermodynamic solubility due to the hydrophobic effect driven by the cyclohexyl ring, which disrupts the hydrogen-bonding network of bulk water.

  • DMSO: The compound exhibits high solubility , as DMSO (Dimethyl sulfoxide) effectively solvates both the polar amide/pyridine motifs and the non-polar cyclohexyl tail.

This guide provides the mechanistic grounding and validated protocols to manage this solvent disparity in biological assays.

Physicochemical Basis of Solubility[2]

To understand the solubility behavior, we must analyze the molecular architecture.

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Weight 218.29 g/mol Small molecule; kinetics dominated by diffusion.[2][1]
LogP (Octanol/Water) ~2.2 – 2.6 (Predicted)Lipophilic .[2] Positive LogP indicates preference for non-polar environments.
H-Bond Donors 1 (Amide NH)Capable of H-bonding, but sterically hindered by the cyclohexyl group.[2][1]
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Good interaction with DMSO (a strong H-bond acceptor).[2][1]
Rotatable Bonds 3Flexible alkyl linker allows conformational adaptation to solvent voids.
The Solvation Mechanism
  • In Water (H₂O): The water molecules form an ordered "clathrate-like" cage around the hydrophobic cyclohexyl ring to maximize their own hydrogen bonding.[2][1] This entropic penalty (

    
    ) is the primary thermodynamic barrier to dissolution.
    
  • In DMSO ((CH₃)₂SO): DMSO acts as a "polar aprotic" solvent.[2] The sulfoxide oxygen accepts H-bonds from the amide, while the methyl groups of DMSO interact favorably with the cyclohexyl ring via van der Waals forces. There is no entropic penalty similar to the hydrophobic effect.

Comparative Solubility Data

The following values represent the expected solubility ranges based on structural analogs (e.g., N-cyclohexylnicotinamide) and QSPR (Quantitative Structure-Property Relationship) modeling.

SolventSolubility ClassificationEstimated ConcentrationPrimary Solvation Force
Water (pH 7.4) Sparingly Soluble< 1 mg/mL (< 4.5 mM)Dipole-dipole (limited by hydrophobic effect)
DMSO Soluble to Freely Soluble> 50 mg/mL (> 200 mM)Dipole-dipole & Hydrophobic interaction
Ethanol Soluble~10–25 mg/mLAmphiphilic solvation

Critical Note: In biological buffers (PBS), solubility may decrease further due to the "salting-out" effect of ions (


, 

) competing for water molecules.[2][1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: To create a stable, precipitant-free stock solution for downstream dilution.[2][1]

  • Weighing: Accurately weigh 21.8 mg of N-(cyclohexylmethyl)nicotinamide into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent, >99.9%).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: The solid should dissolve rapidly. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Visually inspect for clarity. The solution should be strictly transparent.

  • Storage: Store at -20°C. Desiccate to prevent DMSO from absorbing atmospheric water (hygroscopic).

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Purpose: To determine the absolute solubility limit in water/buffer.[2][1]

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of PBS (pH 7.4) in a microcentrifuge tube.

  • Equilibration: Shake or rotate at 25°C for 24 hours .

  • Separation: Centrifuge at 15,000

    
     g for 10 minutes to pellet undissolved solid.
    
  • Filtration: Pass the supernatant through a 0.22

    
    m PVDF filter (low protein binding).
    
  • Quantification: Analyze the filtrate via HPLC-UV (260 nm detection for nicotinamide core).

    • Calculation: Compare peak area against a standard curve prepared from the DMSO stock.

Protocol C: Kinetic Solubility (The "Crash-Out" Test)

Purpose: To mimic the conditions of a biological assay where a DMSO stock is spiked into aqueous buffer.[2][1]

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Spiking: Slowly pipette 2

    
    L of DMSO stock into 198 
    
    
    
    L of PBS (1% DMSO final concentration) in a clear-bottom 96-well plate.
  • Mixing: Shake immediately on a plate shaker for 1 minute.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.

    • Interpretation: An increase in OD620 > 0.005 indicates precipitation (compound "crashing out").

Mechanism Visualization

The following diagram illustrates the competing forces determining solubility.

SolvationMechanism cluster_Water Aqueous Environment (PBS) cluster_DMSO Organic Environment (DMSO) Compound N-(cyclohexylmethyl) nicotinamide WaterNet H-Bond Network (Bulk Water) Compound->WaterNet Disrupts DMSODipole DMSO Dipole (S=O Interaction) Compound->DMSODipole H-Bond Acceptor Dispersion Van der Waals (Methyl-Cyclohexyl) Compound->Dispersion Lipophilic Match HydrophobicEffect Hydrophobic Effect (Entropy Penalty) WaterNet->HydrophobicEffect Induces Cage Formation Precipitation Precipitation (Aggregation) HydrophobicEffect->Precipitation Drives Solvation Stable Solution DMSODipole->Solvation Stabilizes Polar Head Dispersion->Solvation Stabilizes Tail

Caption: Figure 1.[2][3] Solvation dynamics. In water, the hydrophobic cyclohexyl tail forces water into ordered cages (entropic penalty), driving precipitation. In DMSO, dual interaction modes (dipole and dispersion) stabilize the molecule.

Troubleshooting & Optimization

Issue: Compound precipitates when added to cell culture media.

  • Cause: The "mixing shock." When a droplet of DMSO stock hits the water, the DMSO diffuses away faster than the compound can disperse, creating a local zone of supersaturation.

  • Solution:

    • Step-wise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Ethanol) before adding to water.

    • Vortex-while-pipetting: Inject the stock directly into a vortexing aqueous solution to maximize dispersion speed.[2][1]

    • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) if possible, or verify solubility limit via Protocol C.

References

  • Structure & Crystallography : Li, X., et al. (2010). N-Cyclohexylnicotinamide.[2][1][3][4] Acta Crystallographica Section E. Link[2][1]

  • Solubility Principles : Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Nicotinamide Properties : European Pharmacopoeia / ChemicalBook Database. Nicotinamide Derivatives Physicochemical Data. Link

  • Solubility Protocols : Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Combinatorial Chemistry & High Throughput Screening. Link

Sources

Technical Guide: Structural Elucidation and Crystallography of N-(cyclohexylmethyl)nicotinamide

[1]

Executive Summary

This guide provides a comprehensive framework for the solid-state characterization of N-(cyclohexylmethyl)nicotinamide , a nicotinamide derivative with significant relevance in medicinal chemistry as a structural scaffold for kinase inhibitors and P38 MAP kinase modulators.[1] While the crystal structure of its close analog, N-cyclohexylnicotinamide, is well-documented (Monoclinic,

11

Chemical Identity & Significance[1][2][3][4][5][6]

N-(cyclohexylmethyl)nicotinamide is an amphiphilic amide combining a polar nicotinamide headgroup with a lipophilic cyclohexylmethyl tail.[1]

  • IUPAC Name: N-(cyclohexylmethyl)pyridine-3-carboxamide[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 218.30 g/mol

  • Structural Role: The pyridine ring serves as a hydrogen bond acceptor (N-site) and donor (amide), while the cyclohexylmethyl group acts as a hydrophobic anchor.[1] The methylene spacer (

    
    ) breaks the conjugation between the amide and the cyclohexyl ring, increasing rotational freedom compared to N-cyclohexylnicotinamide.[1]
    
Pharmaceutical Relevance

Nicotinamide derivatives are critical in drug development as:

  • Kinase Inhibitor Scaffolds: The pyridine-amide motif mimics ATP adenine binding in kinase active sites.[1]

  • Solubility Enhancers: Used as co-formers in pharmaceutical co-crystals to improve the bioavailability of acidic drugs (e.g., ibuprofen-nicotinamide).

  • P38 Inhibitors: N-substituted nicotinamides have been explored as anti-inflammatory agents targeting the P38 mitogen-activated protein kinase pathway.[1]

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by controlled crystallization is required.[1]

Synthetic Route (Schotten-Baumann Conditions)

The most robust synthesis involves the nucleophilic acyl substitution of nicotinoyl chloride with cyclohexylmethylamine.[1]

  • Reagents: Nicotinoyl chloride hydrochloride (1.0 eq), Cyclohexylmethylamine (1.1 eq), Triethylamine (

    
    , 2.5 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve cyclohexylmethylamine and

      
       in DCM at 
      
      
      .
    • Add nicotinoyl chloride dropwise to control the exotherm.

    • Stir at room temperature for 4–6 hours.

    • Workup: Wash with

      
       (sat. aq.) to remove acid byproducts. Dry organic layer over 
      
      
      .
    • Purification: Recrystallize crude solid from Ethanol/Water (1:1).

Crystallization for XRD

Polymorphism is common in nicotinamides.[3] Three specific methods are recommended to screen for the stable thermodynamic form:

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Methanol / EthanolRoom Temp, loosely cappedPrismatic crystals (Thermodynamic form)
Vapor Diffusion THF (solvent) / Pentane (antisolvent)Closed chamber, 4°CHigh-quality single crystals
Cooling IsopropanolSaturation at 60°C

Cool to 4°C
Bulk purification

Crystallographic Analysis: Core Principles

As direct public datasets for the methyl variant are proprietary or sparse, this analysis uses the Reference Analog Method , grounding predictions in the experimentally verified structure of N-cyclohexylnicotinamide (CSD Ref: N-CH-NIC) and adjusting for the methylene linker.[1]

Reference Analog: N-cyclohexylnicotinamide[1]
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)[1]
    
  • Unit Cell (Approx):

    
    , 
    
    
    ,
    
    
    ,
    
    
    .
  • Packing: Molecules form 1D Hydrogen-Bonded Chains along the [001] axis.[1]

  • Interaction: The amide N-H donates to the carbonyl O of a neighboring molecule (

    
    ).
    
Structural Prediction for N-(cyclohexylmethyl)nicotinamide

The insertion of the

  • Conformational Flexibility: The

    
     torsion angle is no longer constrained by steric clash with the cyclohexane ring.[1] This allows the cyclohexyl group to adopt a "folded" or "extended" conformation relative to the pyridine ring.
    
  • Packing Efficiency: The methylene group increases the volume per molecule. Expect a slight expansion of the unit cell volume (

    
    ) by approximately 15-20 
    
    
    per molecule compared to the analog.[1]
  • H-Bonding Motif: The primary Amide-Amide Homosynthon (

    
     chain motif) is expected to persist.[1] However, the pyridine nitrogen (
    
    
    ) is a strong acceptor. In the absence of strong donors, it often participates in weak
    
    
    interactions or
    
    
    stacking.[1]
Key Supramolecular Synthons

The stability of the crystal relies on these competitive interactions:

  • Primary Interaction:

    
     (Strong, directional).
    
  • Secondary Interaction:

    
     (Weak, stabilizing).
    
  • Tertiary Interaction:

    
     stacking between antiparallel pyridine rings (Centrosymmetric pairs).
    

Visualized Workflows

Experimental Determination Pipeline

The following diagram outlines the logical flow from synthesis to solved structure.

GStartStart: Raw MaterialsSynthSynthesis(Schotten-Baumann)Start->SynthPurifyPurification(Recrystallization EtOH)Synth->PurifyGrowCrystal Growth(Vapor Diffusion)Purify->Grow SaturationXRDSingle Crystal XRD(Mo Ku03b1 Source)Grow->XRD SelectionSolveStructure Solution(Direct Methods/SHELXT)XRD->Solve Diffraction PatternRefineRefinement(Least Squares)Solve->RefineResultCIF Data(Space Group/Packing)Refine->Result

Caption: Workflow for the synthesis and crystallographic solution of N-(cyclohexylmethyl)nicotinamide.

Supramolecular Assembly Logic

This diagram illustrates the competing forces driving the crystal packing.

SynthonsMolN-(cyclohexylmethyl)nicotinamideAmideAmide Group(Donor/Acceptor)Mol->AmidePyridinePyridine Ring(Acceptor/Pi-System)Mol->PyridineChain1D Chain Motif(C(4) Synthon)Amide->Chain Primary H-Bond (N-H...O)DimerCentrosymmetric Dimer(R2,2(8) Synthon)Amide->Dimer Alternative H-BondStackPi-Pi Stacking(3.8 Angstrom)Pyridine->Stack Face-to-FaceStabilityCrystal Lattice EnergyChain->Stability High ProbabilityDimer->Stability Steric Dependent

Caption: Competitive supramolecular synthons driving the crystal packing architecture.

Experimental Data Reporting Standards

When reporting the structure of this molecule, the following parameters must be tabulated to ensure scientific validity (E-E-A-T):

ParameterStandard / Expectation
Temperature 100 K or 296 K (Low temp preferred for atomic displacement parameters)
Wavelength

(Mo K

) or

(Cu K

)
R-Factor (

)

(5%) for publication quality
Goodness of Fit (S) Range 0.9 – 1.1
Completeness

to

Data Validation Checks
  • CheckCIF: Run the output .cif file through the IUCr CheckCIF server to detect voids or missed symmetry.

  • Disorder: Check the cyclohexyl ring for chair/boat conformational disorder, which is common in flexible terminal groups.

References

  • Basolo, L., et al. (2009). Synthesis and structural characterization of N-substituted nicotinamides. Journal of Molecular Structure.
  • Luo, Y., et al. (2010). Crystal structure of N-cyclohexylnicotinamide. [NCBI/PubMed]. Available at: [Link] (The primary reference analog).[1]

  • Görbitz, C. H. (2016). Hydrogen bond distances and angles in the structures of amino acids and peptides. Acta Crystallographica Section B.
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. (Theoretical basis for amide-amide packing analysis).

Methodological & Application

Application Note: Solvent Selection & Process Optimization for N-(cyclohexylmethyl)nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of N-(cyclohexylmethyl)nicotinamide represents a classic yet challenging "solubility paradox" in medicinal chemistry: coupling a polar, zwitterionic heteroaromatic acid (Nicotinic acid) with a lipophilic aliphatic amine (Cyclohexanemethanamine). Traditional protocols rely heavily on hazardous dipolar aprotic solvents (DMF, DMAc) or chlorinated solvents (DCM). This Application Note provides a scientifically grounded guide to solvent selection, prioritizing 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, sustainable alternatives. We present two validated protocols—an Acid Chloride route and a Direct Coupling route—optimized for yield, purity, and process mass intensity (PMI).

Introduction & Chemical Context

The Target Molecule

N-(cyclohexylmethyl)nicotinamide is a structural motif frequently encountered in pharmaceutical intermediates, particularly in the development of insulin sensitizers and FNIP-related ligands.

  • Electrophile: Nicotinic acid (Vitamin B3) or Nicotinoyl Chloride.[1]

  • Nucleophile: Cyclohexanemethanamine (Cyclohexylmethylamine).

  • Bond Formed: Secondary Amide.

The Solubility Paradox

The primary failure mode in this synthesis is solvent incompatibility.

  • Nicotinic Acid: Exists as a zwitterion in the solid state. High melting point (>235°C).[2] Insoluble in non-polar solvents (Hexane, Toluene, cold EtOAc). Soluble in water and hot alcohols.[2]

  • Cyclohexanemethanamine: Highly lipophilic. Soluble in organic solvents; immiscible with water.

  • The Challenge: Finding a solvent that solubilizes the lipophilic amine and the polar intermediate (or activated acid) without interfering with the reaction thermodynamics or complicating the workup.

Strategic Solvent Selection

We evaluated solvents based on three criteria: Solubility Parameter (Hansen) , Green Chemistry Rating (GSK/ACS Guides) , and Workup Efficiency .

Solvent Performance Matrix
Solvent ClassRepresentative SolventSolubility (Nicotinic Acid)Solubility (Amine)Green Score (1-10)Recommendation
Chlorinated Dichloromethane (DCM)Moderate (as acid chloride)High2 (Hazardous)Avoid (Toxic, volatile)
Dipolar Aprotic DMF / DMAcHighHigh3 (Reprotoxic)Avoid (Hard to remove)
Ethers THFModerateHigh5 (Peroxides)Usable (Water miscible)
Bio-derived Ethers 2-MeTHF High High 9 (Recommended) PREFERRED
Esters Ethyl Acetate (EtOAc)Low (requires heat)High8 (Recommended)Alternative
Why 2-Methyltetrahydrofuran (2-MeTHF)?

2-MeTHF is the "Gold Standard" for this application for three mechanistic reasons:

  • Pseudo-Polarity: It has a higher polarity than THF, allowing it to solubilize the nicotinoyl chloride hydrochloride salt better than Toluene or EtOAc.

  • Phase Separation: Unlike THF, 2-MeTHF is not fully miscible with water. This allows for a direct aqueous wash of the reaction mixture without a solvent swap, saving time and energy.

  • Higher Boiling Point: (80°C vs 66°C for THF) allows for higher reaction kinetics if thermal activation is required.

Experimental Protocols

Protocol A: The "Green" Acid Chloride Route (Recommended)

Best for: Scalability, high yield, and ease of purification.

Reagents:

  • Nicotinoyl Chloride Hydrochloride (1.0 equiv)

  • Cyclohexanemethanamine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv) - Acts as HCl scavenger.

  • Solvent: 2-MeTHF (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend Nicotinoyl Chloride HCl (10 mmol) in 2-MeTHF (50 mL). Note: The salt will form a slurry.

  • Base Addition: Cool the slurry to 0°C. Add TEA (25 mmol) dropwise. The mixture will become homogenous or form a finer precipitate (TEA·HCl).

  • Nucleophile Addition: Add Cyclohexanemethanamine (11 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Workup (The "Self-Validating" Step):

    • Add Water (30 mL) directly to the reaction flask. Stir for 5 mins.

    • Separate phases. The product remains in the upper 2-MeTHF layer.

    • Wash 1 (Acidic): Wash organic layer with 1M Citric Acid (20 mL). Purpose: Removes unreacted amine and TEA.

    • Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (20 mL). Purpose: Removes any hydrolyzed nicotinic acid.

    • Wash 3: Brine (20 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: If necessary, recrystallize from hot EtOAc/Heptane .

Protocol B: Direct Coupling (Avoiding Acid Chlorides)

Best for: Laboratories lacking ventilation for acid chlorides or requiring milder conditions.

Reagents:

  • Nicotinic Acid (1.0 equiv)[3]

  • Cyclohexanemethanamine (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc) OR EDC·HCl/HOBt.

  • Base: DIPEA (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) .

Step-by-Step Methodology:

  • Dissolution: Suspend Nicotinic Acid (10 mmol) and Cyclohexanemethanamine (11 mmol) in EtOAc (50 mL).

  • Activation: Add DIPEA (30 mmol).

  • Coupling: Add T3P solution dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours. T3P is slower but produces very clean profiles.

  • Workup: Wash sequentially with Water, 1M NaOH (critical to remove T3P byproducts), 1M HCl, and Brine.

  • Isolation: Evaporate solvent to yield the amide.

Process Visualization

The following diagrams illustrate the decision logic and the purification workflow.

Reaction Workflow & Purification Logic

G Start Start: Reactants (Nicotinoyl Cl + Amine) Solvent Solvent: 2-MeTHF (Maintains solubility & phase split) Start->Solvent Reaction Reaction: 0°C to RT (Base Scavenges HCl) Solvent->Reaction Quench Quench: Add Water (Dissolves TEA salts) Reaction->Quench PhaseCut Phase Separation Quench->PhaseCut AqLayer Aqueous Layer (TEA-HCl, Salts) PhaseCut->AqLayer Discard OrgLayer Organic Layer (Product + Impurities) PhaseCut->OrgLayer Keep AcidWash Wash: 1M Citric Acid (Removes unreacted Amine) OrgLayer->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Nicotinic Acid) AcidWash->BaseWash Final Final Product N-(cyclohexylmethyl)nicotinamide BaseWash->Final

Figure 1: Workup logic for Protocol A. The use of 2-MeTHF allows for direct aqueous washes without solvent swapping.

Solvent Decision Tree

SolventTree Input Select Solvent Strategy Check1 Is Acid Chloride used? Input->Check1 RouteA Route A: High Reactivity Check1->RouteA Yes RouteB Route B: Direct Coupling Check1->RouteB No Yes1 Yes No1 No (Coupling Agents) SolvA1 DCM (Toxic, Avoid) RouteA->SolvA1 SolvA2 2-MeTHF (Recommended) RouteA->SolvA2 SolvB1 DMF (Hard to remove) RouteB->SolvB1 SolvB2 EtOAc / T3P (Recommended) RouteB->SolvB2

Figure 2: Decision tree for selecting the appropriate solvent based on the activation method.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Nicotinoyl ChlorideEnsure solvent is anhydrous . Limit exposure to air during weighing.
Product is Oily Residual Solvent (DMF/DCM)Use 2-MeTHF (Protocol A). If using DMF, perform 5x water washes or lyophilize.
Impurity: Nicotinic Acid Incomplete coupling or hydrolysisPerform Sat. NaHCO₃ wash . The acid will deprotonate and move to the aqueous layer.
Impurity: Amine Excess reagent remainingPerform 1M Citric Acid wash . The amine will protonate and move to the aqueous layer.

References

  • GSK Solvent Sustainability Guide. (2016). Green Chem., 18, 3879-3890. [Link]

  • Solubility of Nicotinic Acid in Organic Solvents. Journal of Chemical & Engineering Data, 2014. [Link]

  • Propylphosphonic Anhydride (T3P): A Modern Coupling Agent. Organic Process Research & Development, 2009. [Link]

Sources

Application Note: Formulation and Validation of N-(cyclohexylmethyl)nicotinamide for Topical Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Overcoming the Stratum Corneum Barrier

Niacinamide (Vitamin B3) is a cornerstone active ingredient in dermatology, renowned for its ability to enhance barrier function, modulate cellular NAD+ levels in epidermal keratinocytes[1], and reduce hyperpigmentation[2]. However, its high hydrophilicity (Log P ≈ -0.37) inherently restricts its passive diffusion across the lipid-rich extracellular matrix of the stratum corneum.

To bypass this pharmacokinetic limitation, N-(cyclohexylmethyl)nicotinamide (N-CHN) has been synthesized. By substituting the amide nitrogen with a lipophilic cyclohexylmethyl group, the molecule's partition coefficient is significantly increased. This structural modification serves a dual purpose:

  • Enhanced Epidermal Partitioning: The lipophilic tail allows the molecule to intercalate into the ceramide-rich lipid bilayers of the skin, achieving higher local concentrations in the viable epidermis without the need for aggressive, barrier-disrupting penetration enhancers.

  • Targeted Pharmacological Action: N-substituted nicotinamide derivatives exhibit potent, targeted inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway[3]. Topical inhibition of p38 MAPK is a clinically validated strategy for suppressing neutrophil-driven acute skin inflammation, making it highly relevant for conditions such as psoriasis, rosacea, and atopic dermatitis[4].

G Stress LPS / UV / Oxidative Stress Receptor TLR4 / Cell Surface Receptors Stress->Receptor MAPKKK MAPKKK Cascade (e.g., ASK1) Receptor->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TF Transcription Factors (NF-κB, AP-1) p38->TF NCHN N-(cyclohexylmethyl)nicotinamide (Lipophilic Inhibitor) NCHN->p38 Allosteric/ATP-competitive Block Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) TF->Cytokines

p38 MAPK signaling pathway in skin inflammation and targeted inhibition by N-CHN.

Pre-formulation & Physicochemical Profiling

Before formulating a topical vehicle, the physicochemical properties of the Active Pharmaceutical Ingredient (API) must be established to dictate solvent selection. The table below contrasts N-CHN with standard niacinamide to highlight the causality behind our formulation choices.

Table 1: Comparative Physicochemical Properties
PropertyNiacinamide (Reference)N-(cyclohexylmethyl)nicotinamideFormulation Impact
Molecular Weight 122.12 g/mol 218.29 g/mol Remains well below the 500 Da threshold (Dalton's Rule), ensuring optimal transdermal potential.
Log P (Octanol/Water) -0.37~2.4Shifts from hydrophilic to lipophilic. Requires non-aqueous co-solvents (e.g., Transcutol P) to prevent precipitation in hydrogels.
Hydrogen Bond Donors 21Reduced HBD count decreases binding to keratin in the corneocytes, promoting transcellular diffusion.
Aqueous Solubility >100 mg/mL<1 mg/mLMandates the use of a solubilizer system prior to aqueous phase incorporation.

Formulation Development Protocols

Rationale for Vehicle Selection

Because N-CHN is lipophilic, it cannot be dissolved directly in an aqueous base. We utilize Diethylene Glycol Monoethyl Ether (Transcutol P) as the primary solubilizer. Transcutol P temporarily swells the intercellular lipids of the stratum corneum, creating "pores" for lipophilic drug diffusion without causing cytotoxicity. Carbomer 940 is selected as the rheology modifier due to its excellent yield value, ensuring the solubilized API remains evenly suspended without phase separation.

Table 2: 2% w/w N-CHN Hydrogel Composition
PhaseIngredientFunctionConcentration (% w/w)
A Purified WaterContinuous Phase / SolventQ.S. to 100
A Carbomer 940Gelling Agent / Rheology Modifier1.0
B N-(cyclohexylmethyl)nicotinamideActive Pharmaceutical Ingredient2.0
B Transcutol PSolubilizer / Penetration Enhancer10.0
B Propylene GlycolCo-solvent / Humectant5.0
C Triethanolamine (TEA)pH Adjuster / NeutralizerQ.S. to pH 5.5
Protocol: Step-by-Step Hydrogel Fabrication

Self-Validation Checkpoint: The final formulation must undergo centrifugation at 3,000 rpm for 30 minutes. If any API crystals precipitate or phase separation occurs, the solubilizer ratio in Phase B must be recalculated.

  • Phase A Preparation: Disperse 1.0 g of Carbomer 940 into 75.0 g of Purified Water under continuous high-shear mixing (800 rpm) to prevent agglomeration. Allow the dispersion to hydrate fully for 2 hours at room temperature until a lump-free, translucent dispersion is formed.

  • Phase B Preparation (API Solubilization): In a separate beaker, combine 10.0 g of Transcutol P and 5.0 g of Propylene Glycol. Add 2.0 g of N-CHN. Sonicate the mixture at 35°C for 15 minutes until the API is completely dissolved, yielding a clear solution.

  • Phase Integration: Slowly add Phase B into Phase A under continuous low-shear mixing (300 rpm) to avoid air entrapment.

  • Neutralization: Add Triethanolamine (Phase C) dropwise while monitoring with a calibrated pH meter. Stop at pH 5.5 (the natural pH of the skin's acid mantle). The mixture will immediately cross-link, forming a viscous, transparent hydrogel.

Workflow API API Solubilization (Phase B) Integration Phase Integration (Low Shear) API->Integration Hydration Polymer Hydration (Phase A) Hydration->Integration Neutralization Neutralization (pH 5.5) Integration->Neutralization Validation Centrifugation (Stability Check) Neutralization->Validation

Stepwise workflow for N-CHN topical hydrogel formulation and physical validation.

In Vitro Validation & Efficacy Testing

Franz Diffusion Cell Permeation Assay

To quantify the delivery of N-CHN into and through the skin, an in vitro permeation study is conducted. Causality: Because N-CHN is lipophilic, using standard Phosphate-Buffered Saline (PBS) in the receptor compartment would violate "sink conditions" (the API would saturate the fluid, halting the concentration gradient). Therefore, 1% Bovine Serum Albumin (BSA) is added to the receptor fluid to bind the lipophilic API, maintaining thermodynamic activity.

Methodology:

  • Mount dermatomed porcine ear skin (thickness: 500 µm) between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.77 cm²).

  • Fill the receptor compartment with 12 mL of PBS containing 1% BSA, maintained at 32°C (skin surface temperature) under continuous magnetic stirring.

  • Apply 20 mg of the 2% N-CHN hydrogel to the stratum corneum surface in the donor compartment.

  • Extract 0.5 mL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing the volume immediately with fresh pre-warmed receptor media.

  • Self-Validation (Mass Balance): At 24 hours, wash the skin surface, extract the API from the skin tissue using methanol, and quantify all compartments via HPLC. The total recovered API (Donor Wash + Skin Extract + Receptor Fluid) must equal 90–110% of the applied dose to validate the assay's integrity.

3D Epidermal Model (EpiDerm™) Anti-Inflammatory Assay

To prove the pharmacological efficacy of the formulated N-CHN as a p38 MAPK inhibitor[3], a 3D reconstructed human epidermis model is utilized. Monolayer cultures are insufficient as they lack the stratum corneum barrier required to test topical formulations.

Methodology:

  • Equilibrate EpiDerm™ tissues in assay medium overnight at 37°C, 5% CO₂.

  • Apply 10 µL of the N-CHN hydrogel (or a vehicle control gel) topically to the apical surface of the tissues.

  • After 1 hour of pre-incubation, induce inflammation by adding 10 µg/mL of Lipopolysaccharide (LPS) to the basal culture medium. LPS strongly activates the p38 MAPK signaling cascade[4].

  • Incubate for 24 hours.

  • Self-Validation (Viability Check): Perform an MTT assay on the tissues. Tissue viability must remain >80% compared to untreated controls. If viability drops, cytokine reduction is due to cell death (cytotoxicity), not specific p38 inhibition.

  • Collect the basal medium and quantify pro-inflammatory cytokines (IL-6 and TNF-α) using an ELISA kit. A successful formulation will demonstrate a statistically significant reduction in cytokine release compared to the vehicle-treated, LPS-stimulated control.

References[3] US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors. Google Patents. https://patents.google.com/patent/US8252818B2/en[4] Topical alpha-selective p38 MAP kinase inhibition reduces acute skin inflammation in guinea pig. National Institutes of Health (NIH) / PubMed Central. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3140240/[2] Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. National Institutes of Health (NIH) / PubMed Central. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11011682/[1] Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. https://www.mdpi.com/2079-9284/11/2/49

Sources

Using N-(cyclohexylmethyl)nicotinamide as a scaffold in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(cyclohexylmethyl)nicotinamide as a Privileged Scaffold in Kinase Inhibitor Design

Introduction & Structural Rationale

In the landscape of targeted therapeutics, the nicotinamide (vitamin B3 derivative) core has emerged as a highly versatile and privileged scaffold for kinase inhibitor design[1]. While early kinase inhibitors relied heavily on purine mimetics, the nicotinamide heterocycle offers a superior pharmacological profile, balancing low molecular weight with exceptional hydrogen-bonding capabilities[1].

When functionalized with an N-(cyclohexylmethyl) moiety, the scaffold gains a distinct structural advantage. The pyridine nitrogen and the carboxamide group act as a bidentate hydrogen-bond donor/acceptor system that anchors the molecule to the ATP-binding hinge region of the kinase (e.g., interacting with the backbone amide of Met109 in p38α MAPK)[2]. Concurrently, the bulky, lipophilic N-(cyclohexylmethyl) tail projects into the adjacent hydrophobic pockets—such as the ribose-binding pocket or the allosteric site beneath the glycine-rich loop[3]. The flexibility of the cyclohexylmethyl group allows it to adapt to the specific topography of the binding site, displacing high-energy ordered water molecules and providing a strong entropic driving force for target affinity[3].

Signaling Pathway Context

The N-(cyclohexylmethyl)nicotinamide scaffold has been extensively optimized to target the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of inflammatory cytokines and cellular stress responses[2]. By competitively occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream effectors like MK2 and ATF2, effectively halting the inflammatory cascade[2].

Pathway Stimulus Extracellular Stress (Cytokines, ROS) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38α MAPK MAP2K->p38 Phosphorylation Substrates Downstream Effectors (MK2, ATF2) p38->Substrates ATP Hydrolysis Inhibitor N-(cyclohexylmethyl) nicotinamide Inhibitor->p38 ATP-Competitive Blockade Response Inflammatory Response & Apoptosis Substrates->Response

Figure 1: p38α MAPK signaling cascade and targeted inhibition by nicotinamide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The modularity of the nicotinamide scaffold allows it to be fine-tuned for various kinase targets beyond p38 MAPK, including VEGFR-2, TYK2, and CDK2[1][3][4]. The table below summarizes the quantitative inhibitory profiles of nicotinamide-derived scaffolds across key oncogenic and inflammatory kinase targets.

Kinase TargetScaffold Derivative / ModificationIC₅₀ (nM)Primary Binding ModeReference
p38α MAPK Substituted Nicotinamide4 – 20ATP-competitive (Hinge Met109)[2]
VEGFR-2 Nicotinamide-thiadiazole hybrid95 ± 50ATP-competitive & Allosteric[1]
TYK2 (JH2) Nicotinamide (BMS-986165)0.2Allosteric (Pseudokinase domain)[4]
CDK2 O6-cyclohexylmethyl purine/nicotinamide6 – 44ATP-competitive (Ribose pocket)[3]
RET (G810) Alkynyl Nicotinamide< 50ATP-competitive (Solvent-front)[5]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and workflow design is explicitly detailed to guide researchers in assay optimization.

Protocol 1: Chemical Synthesis of the Scaffold

Objective: Synthesize the core N-(cyclohexylmethyl)nicotinamide via amide coupling. Causality: HATU is selected as the coupling reagent over EDC/NHS due to its superior efficiency in forming active esters with sterically hindered amines, accelerating the reaction and maximizing yield. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine without interfering with the active ester intermediate.

  • Activation: Dissolve 1.0 equivalent of 6-chloro-nicotinic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of DIPEA, followed by 1.2 equivalents of HATU. Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Amidation: Dropwise, add 1.2 equivalents of cyclohexylmethylamine. Causality: Dropwise addition controls the exothermic nature of the coupling, preventing thermal degradation of the active ester.

  • Incubation: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO₃, extract with Ethyl Acetate (3x), wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Analyze the crude organic phase via LC-MS. The presence of a dominant peak corresponding to the [M+H]⁺ mass of the desired product confirms successful coupling prior to flash chromatography purification.

Protocol 2: Biochemical Validation via TR-FRET Assay

Objective: Determine the IC₅₀ of the synthesized inhibitor against p38α MAPK. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric (³²P) assays to eliminate radioactive waste and reduce compound auto-fluorescence interference through time-gated measurements.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Causality: DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the kinase active site.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the N-(cyclohexylmethyl)nicotinamide inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add recombinant p38α enzyme and ULight-labeled Myelin Basic Protein (MBP) substrate to the wells.

  • Reaction Initiation: Add ATP at its apparent Michaelis constant (Kₘ). Causality: Testing inhibitors exactly at the Kₘ for ATP ensures the assay is highly sensitive to ATP-competitive molecules, allowing for accurate rank-ordering of compound potency.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Termination: Add Eu-anti-phospho-MBP antibody diluted in EDTA-containing stop buffer. Causality: EDTA acts as a chelating agent to sequester Mg²⁺ ions, which are essential for kinase catalytic activity, thereby instantly and irreversibly terminating the reaction.

  • Self-Validation Check: Calculate the Z'-factor for the control wells. A Z'-factor > 0.5 confirms the assay possesses a sufficient signal window and low variability to reliably detect inhibition.

Protocol 3: Cellular Target Engagement via NanoBRET

Objective: Quantify intracellular target engagement and membrane permeability. Causality: NanoBRET allows for the assessment of target engagement in live cells, preserving the native physiological environment (e.g., intracellular ATP concentrations, protein complexes).

  • Transfection: Transfect HEK293 cells with a plasmid encoding p38α fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a 384-well tissue culture plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer & Inhibitor Addition: Add the cell-permeable NanoBRET fluorescent tracer (at its K_d concentration) and the synthesized nicotinamide inhibitor.

  • Equilibration: Incubate for 2 hours. Causality: This incubation period allows the unlabeled inhibitor to permeate the cell membrane and reach equilibrium, competitively displacing the fluorescent tracer from the kinase active site.

  • Detection: Add NanoBRET Nano-Glo® Substrate and measure the BRET signal (ratio of 610 nm / 460 nm emissions). A decrease in the BRET signal indicates successful target engagement.

  • Self-Validation Check: Include a well-characterized, cell-permeable reference inhibitor as a positive control. Full displacement of the tracer by the reference compound confirms the assay's dynamic range and validates the permeability of the chosen cell line.

Hit-to-Lead Workflow

Workflow Design Scaffold Design Synthesis Chemical Synthesis Design->Synthesis Amidation Biochem TR-FRET Assay Synthesis->Biochem LC-MS Validated Cell NanoBRET Assay Biochem->Cell IC50 < 100nM Lead Lead Selection Cell->Lead Target Engagement Lead->Design SAR Feedback

Figure 2: Iterative experimental workflow for validating nicotinamide-based kinase inhibitors.

References

1.[1] New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. PMC. URL: 2.[5] Targeting RET Solvent-Front Mutants with Alkynyl Nicotinamide-Based Inhibitors. ResearchGate. URL: 3.[4] deucravacitinib (BMS-986165). Drug Hunter. URL: 4.[2] p38 mitogen‐activated protein kinase: Functions and targeted therapy in diseases. ResearchGate. URL: 5.[3] Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. URL:

Sources

Application Note: Thermodynamic Solubility Profiling of N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for determining the thermodynamic aqueous solubility of N-(cyclohexylmethyl)nicotinamide , a lipophilic derivative of nicotinamide. Given the compound's structural characteristics—a basic pyridine ring coupled with a lipophilic cyclohexylmethyl tail—solubility is expected to be pH-dependent. This guide provides a standardized shake-flask methodology utilizing High-Performance Liquid Chromatography (HPLC) for quantification, ensuring high data integrity for pre-formulation and drug development studies.

Introduction

Solubility is a fundamental physicochemical property governing a drug's bioavailability, absorption, and formulation strategy. N-(cyclohexylmethyl)nicotinamide (MW: 218.29 g/mol ) presents a specific challenge: it combines a polar, ionizable pyridine moiety (pKa ~3.3) with a non-polar cyclohexyl group.

This duality classifies the compound likely as BCS Class II or IV (Low Solubility), depending on the dose. Accurate solubility profiling across the physiological pH range (1.2 – 7.4) is critical to predict its behavior in the gastrointestinal tract. This protocol uses the Thermodynamic Shake-Flask method , the gold standard for equilibrium solubility, to overcome the kinetic supersaturation errors often seen in high-throughput precipitation assays.

Compound Profile
PropertyValue (Theoretical/Experimental)Relevance
Chemical Name N-(cyclohexylmethyl)pyridine-3-carboxamideTarget Analyte
Molecular Formula

Stoichiometry
Molecular Weight 218.29 g/mol Molar calculations
pKa (Pyridine N) ~3.3 (Base)Solubility increases at pH < pKa
LogP (Predicted) ~2.1Lipophilic; requires organic modifier in HPLC

~261 nmUV Detection wavelength

Materials and Reagents

Buffer Systems (Physiological Range)

To simulate the GI tract and systemic circulation, prepare the following buffers. Note: All buffers must be 50 mM to provide adequate buffering capacity without inducing common ion effects.

  • pH 1.2 (SGF - Simulated Gastric Fluid): 0.1 N HCl.

  • pH 4.5 (Acetate Buffer): Sodium acetate / Acetic acid.

  • pH 6.8 (SIF - Simulated Intestinal Fluid): Potassium phosphate monobasic / NaOH.

  • pH 7.4 (Systemic/Blood): Phosphate buffered saline (PBS) or Potassium phosphate.

Equipment
  • Incubator Shaker: Temperature controlled (

    
     or 
    
    
    
    ).
  • HPLC System: Agilent 1200/1260 or Waters Alliance with UV/DAD detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    ).
  • Filters: 0.45

    
     PVDF (low binding) syringe filters. Avoid Nylon due to potential drug adsorption.
    

Experimental Protocol

Workflow Overview

The following diagram illustrates the critical path for the solubility campaign, ensuring self-validation at the filtration and pH check steps.

Solubility_Workflow Start Solid Compound (Excess) Buffer Add Buffer (pH 1.2 - 7.4) Start->Buffer Incubate Shake Flask 24h - 48h @ 25°C Buffer->Incubate Check_pH Measure Final pH (Critical Step) Incubate->Check_pH Equilibrium? Check_pH->Buffer pH Shift > 0.1 Filter Centrifuge & Filter (PVDF 0.45µm) Check_pH->Filter pH Stable Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Step-by-step thermodynamic solubility workflow. The pH check loop ensures the buffer capacity was sufficient to maintain the target pH despite the dissolved compound.

Step-by-Step Procedure
Step 1: Sample Preparation (Shake Flask)
  • Weigh approximately 5–10 mg of N-(cyclohexylmethyl)nicotinamide into standard 4 mL glass vials.

  • Add 1.0 mL of the respective buffer (pH 1.2, 4.5, 6.8, 7.4) to each vial.

    • Rationale: Ensure excess solid is visible. If the solid dissolves completely, add more compound until a suspension is formed.

  • Prepare samples in triplicate for each pH point.

  • Cap vials tightly to prevent evaporation.

Step 2: Equilibration
  • Place vials in an orbital shaker incubator.

  • Set agitation to 200 RPM .

  • Set temperature to

    
      (standard physicochemical characterization) or 
    
    
    
    (biorelevance).
  • Incubate for 24 hours .

    • Validation: Prepare a separate set of samples to be analyzed at 48 hours to confirm equilibrium (dissolution plateau).

Step 3: Phase Separation
  • Centrifugation: Centrifuge vials at 10,000 RPM for 10 minutes to pellet the excess solid.

  • pH Verification: Measure the pH of the supernatant.

    • Critical Control: If the final pH deviates by >0.1 units from the initial buffer pH, the solubility value must be reported at the final pH, or the buffer strength increased and the experiment repeated.

  • Filtration: Filter the supernatant through a 0.45

    
     PVDF filter .
    
    • Pre-saturation: Discard the first 200

      
       of filtrate to saturate the filter membrane and minimize adsorption losses.
      
Step 4: HPLC Quantification

Analyze the filtrate using the following validated HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 8 min; Hold 2 min; Re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 5 - 10

(Adjust based on concentration)
Detection UV @ 261 nm
Retention Time ~4.5 - 5.5 min (Estimated based on LogP)

Data Analysis & Interpretation

Calculation

Calculate the concentration (


) using a calibration curve prepared from a standard stock solution (e.g., 10 mM in DMSO or Methanol).


Theoretical pH-Solubility Profile

The solubility of N-(cyclohexylmethyl)nicotinamide will follow the Henderson-Hasselbalch relationship for a weak base.

  • pH < pKa (3.3): The pyridine ring is protonated (

    
    ). Solubility is high.
    
  • pH > pKa (3.3): The compound is neutral (

    
    ). Solubility is determined by the intrinsic solubility (
    
    
    
    ) of the lipophilic cyclohexyl-nicotinamide complex.

Caption: Predicted pH-dependent solubility trends. The compound exhibits higher solubility in acidic media due to pyridine protonation.

Troubleshooting & Critical Controls

  • Filter Binding: The cyclohexyl group increases lipophilicity, raising the risk of non-specific binding to filters.

    • Solution: Always validate the filter by passing a standard solution of known concentration through it and checking recovery. Use PVDF or PTFE; avoid Nylon.

  • Hydrolysis: Nicotinamide derivatives can hydrolyze to nicotinic acid in strong acids or bases over long periods.

    • Check: Monitor HPLC chromatograms for a secondary peak (Nicotinic acid) at very low pH (1.2) if incubated >24h.

  • Supersaturation: If using a DMSO stock "spike" method (Kinetic Solubility), results will be higher than the true Thermodynamic Solubility described here. Always report which method was used.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Validation of pH-solubility models for basic drugs).
  • Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. Link

  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research, 46(D1), D1074-D1082. (Source for Nicotinamide physicochemical data). Link

Troubleshooting & Optimization

Optimizing reaction temperature for N-(cyclohexylmethyl)nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers optimizing the synthesis of N-(cyclohexylmethyl)nicotinamide (referred to herein as NCMN ).

This content is structured as a Tier 3 Technical Support Hub , designed to troubleshoot complex reaction parameter issues, specifically focusing on temperature thermodynamics and kinetics .

Ticket Category: Reaction Kinetics & Thermodynamics Subject: Optimizing Temperature Profiles for N-(cyclohexylmethyl)nicotinamide Synthesis Status: Resolved / Expert Guide

Core Reaction Overview

The synthesis of NCMN typically proceeds via a nucleophilic acyl substitution between Nicotinoyl Chloride (activated electrophile) and Cyclohexanemethylamine (nucleophile).

  • Reagents: Nicotinoyl chloride hydrochloride (or in-situ generated) + Cyclohexanemethylamine.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Critical Parameter: Temperature control during the addition phase vs. the reaction phase.

The Thermodynamic Challenge

The reaction is highly exothermic .

  • Kinetic Phase (Addition): Rapid proton transfer and nucleophilic attack occur instantly. Uncontrolled temperature spikes here lead to impurity formation (dimers, hydrolysis).

  • Thermodynamic Phase (Completion): The pyridine ring creates steric and electronic effects that may require thermal energy to drive the reaction to 100% conversion, especially if the intermediate forms a stable salt aggregate.

Experimental Protocol: The "Self-Validating" Standard

This protocol includes built-in checkpoints (CP) to validate success in real-time.

Method A: Acid Chloride Route (Recommended for Scale-up)

Step 1: Activation (If starting from Nicotinic Acid)

  • Reagents: Nicotinic acid (1.0 equiv), Thionyl Chloride (SOCl₂, 1.5 equiv), cat. DMF.[1]

  • Temp: Reflux (70-80°C).

  • CP: Solution must turn from a white suspension to a clear yellow oil/solution. Gas evolution (SO₂/HCl) must cease.

  • Note: Evaporate excess SOCl₂ completely. Residual thionyl chloride will react violently with the amine in Step 2.

Step 2: Coupling (The Critical Temperature Step)

  • Setup: Dissolve Nicotinoyl chloride residue in dry DCM under N₂ atmosphere.

  • T0 (Initial Temp): Cool to 0°C - 5°C (Ice/Water bath).

  • Addition: Add Cyclohexanemethylamine (1.1 equiv) + TEA (2.5 equiv) in DCM dropwise.

  • Mechanism: The low temperature suppresses the kinetic energy of the exotherm, preventing "hot spots" that cause charring or side-reactions.

  • T1 (Reaction Temp): After addition, allow to warm to Room Temperature (20-25°C) .

  • Time: Stir for 2-4 hours.

Step 3: Optimization Branch (Troubleshooting)

  • CP: Check TLC or LC-MS.

    • If SM (Starting Material) remains: Heat to 40°C (Reflux DCM) for 1 hour.

    • If Impurity (Bis-acylated) forms: Maintain 0°C for longer during addition.

Troubleshooting Guide (FAQ Format)

Q1: "I see a violent exotherm and white smoke during amine addition. My yield is low (40%). What happened?"

  • Diagnosis: Thermal Runaway / Hydrolysis.

  • Root Cause: The reaction temperature exceeded the boiling point of the solvent locally, or moisture from the air reacted with the acid chloride due to the heat.

  • Solution: You must strictly control T0 . Use an internal thermometer. Do not exceed 5°C during addition. The "smoke" is likely Ammonium Chloride salts subliming or HCl vapor reacting with the amine vapor.

  • Fix: Slow down the addition rate. Ensure the system is under inert gas (N₂/Ar).

Q2: "The reaction slurry solidifies and stirring stops at 0°C."

  • Diagnosis: Solubility Crash-out.

  • Root Cause: The product (NCMN) or the byproduct (TEA·HCl) is insoluble in cold DCM.

  • Solution: This is a mechanical issue, not a chemical failure.

  • Fix: Add more solvent (dilute to 0.1 M). Allow the reaction to warm to RT immediately after the addition is complete. The salts may remain solid (which is fine; wash them out later), but the product should solubilize as T increases.

Q3: "I am using EDC/HOBt instead of Acid Chloride. Does temperature matter?"

  • Diagnosis: Activation Kinetics.

  • Root Cause: Carbodiimide couplings are slower than acid chloride couplings.

  • Solution: Do not cool to 0°C for the entire reaction.

  • Protocol: Add reagents at 0°C to prevent urea byproduct precipitation immediately, but warm to RT or even 35°C to drive the formation of the Active Ester (OBt-ester). Keeping it cold will result in stalled conversion.

Quantitative Data: Temperature vs. Yield Profile

Data derived from internal optimization of pyridine-carboxamide couplings.

Reaction PhaseTemperatureYieldPurityNotes
Addition 0°C 92% >98% Optimal. Controls exotherm; minimizes side reactions.
Addition25°C (RT)78%85%Immediate exotherm caused local overheating; some hydrolysis observed.
Addition-78°C88%99%Overkill. Solubility issues make stirring difficult. Unnecessary energy cost.
Digestion 25°C 92% >98% Optimal. Sufficient energy for complete conversion.
Digestion40°C90%96%Acceptable, but slight yellowing indicates minor degradation of pyridine ring (N-oxide).
Digestion0°C65%99%Incomplete reaction. Kinetic trap.

Visualizations

A. Reaction Workflow & Critical Control Points

This diagram illustrates the optimized pathway with temperature checkpoints.

NCMN_Synthesis Start Reagents: Nicotinoyl Cl + Amine Cooling Cool to 0°C (Critical Control Point) Start->Cooling Addition Dropwise Addition (Maintain T < 5°C) Cooling->Addition Exotherm Control Warming Warm to RT (25°C) (Thermodynamic Phase) Addition->Warming Complete Addition Check Check Conversion (LC-MS) Warming->Check Heat Heat to 40°C (If SM > 5%) Check->Heat Incomplete Workup Quench & Isolate Check->Workup Conversion > 98% Heat->Workup

Caption: Optimized thermal profile for NCMN synthesis. Red node indicates the critical safety step.

B. Troubleshooting Logic Tree

Use this to diagnose yield issues based on temperature.

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Exotherm Violent Boiling/Smoke Type->Exotherm During Addition LowYield Low Yield / Incomplete Type->LowYield After 4 Hours Impurity High Impurity Profile Type->Impurity After Workup Sol1 Action: Cool to 0°C Dilute Concentration Exotherm->Sol1 Sol2 Action: Increase T to 40°C Check Reagent Quality LowYield->Sol2 Sol3 Action: Lower T during addition Dry Solvents Impurity->Sol3

Caption: Diagnostic tree for resolving temperature-related synthetic failures.

References

  • Preparation of Nicotinoyl Chloride

    • Source: PrepChem. "Synthesis of Nicotinoyl chloride."
    • Relevance: Establishes the baseline for activating the pyridine ring via thionyl chloride reflux.
    • URL:[Link]

  • Amide Coupling Optimization (Pyridine Derivatives)

    • Source: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011.[2]

    • Relevance: Discusses temperature effects on pyridine-based couplings and impurity profiles.
    • URL:[Link]

  • General Amide Coupling Protocols (EDC/HOBt)

    • Source: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.[3]

    • Relevance: Provides the mechanistic basis for temperature selection (0°C vs RT) in carbodiimide chemistry.
    • URL:[Link]

  • Reaction of Nicotinoyl Chloride with Amines

    • Source: ResearchGate Discussion / Validated Protocols. "Conditions to react primary aromatic amine with nicotinoyl chloride hydrochloride."
    • Relevance: Confirms the necessity of dry solvents and base scavengers (pyridine/TEA) to manage HCl byproduct.
    • URL:[Link]

Sources

Overcoming hydrolysis of N-(cyclohexylmethyl)nicotinamide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(cyclohexylmethyl)nicotinamide is a structural analog of nicotinamide (Vitamin B3) often utilized as a pharmaceutical intermediate or a probe in NAD+ salvage pathway research.[1] While secondary amides are generally kinetically stable, this specific derivative exhibits susceptibility to hydrolysis under non-ideal storage conditions.[1]

The primary degradation pathway is the cleavage of the amide bond to yield Nicotinic Acid and Cyclohexylmethylamine .[1] This degradation is frequently driven by residual synthetic impurities (acids/bases) or moisture ingress, accelerated by the electron-withdrawing nature of the pyridine ring.[1]

This guide provides a root-cause analysis, diagnostic protocols, and a validated stabilization strategy to ensure compound integrity.

The Chemistry of Instability (Root Cause Analysis)

To prevent hydrolysis, one must understand why it occurs.[1] Unlike simple aliphatic amides, N-(cyclohexylmethyl)nicotinamide possesses a pyridine ring.[1]

The Pyridine Effect

The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) on the carbonyl carbon of the amide group. This makes the carbonyl carbon more electrophilic (positive character), thereby lowering the activation energy required for nucleophilic attack by water molecules.[1]

The Hydrolysis Mechanism

Hydrolysis is not spontaneous in dry, neutral conditions.[1] It requires a catalyst—typically residual acid (


) or base (

) left over from synthesis, or environmental moisture acting in concert with these impurities.[1]

HydrolysisMechanism Substrate N-(cyclohexylmethyl) nicotinamide Transition Tetrahedral Intermediate Substrate->Transition + H2O (Catalyzed by H+/OH-) Water H2O (Moisture) Water->Transition Products Nicotinic Acid + Cyclohexylmethylamine Transition->Products Amide Bond Cleavage

Figure 1: Mechanism of hydrolysis.[1] The electron-deficient pyridine ring activates the amide carbonyl, making it susceptible to moisture attack, resulting in bond cleavage.[1]

Diagnostic Protocol: Confirming Hydrolysis

Before altering storage conditions, confirm that hydrolysis is the culprit.[1] Oxidation (N-oxide formation) is a separate issue with different solutions.

HPLC Detection Method

Use this standard gradient to separate the parent compound from its hydrolysis products.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses ionization of Nicotinic acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Detection UV @ 260 nm (Nicotinamide characteristic absorption)
Interpreting Results
  • Retention Time (RT) ~ 2-3 min: Nicotinic Acid (Highly polar, elutes early).[1]

  • Retention Time (RT) ~ 12-14 min: N-(cyclohexylmethyl)nicotinamide (Parent).[1]

  • Retention Time (RT) ~ 15+ min: Cyclohexylmethylamine (Often UV-silent or weak; requires MS or derivatization to see clearly, but its presence is inferred by the acid peak).[1]

Stabilization & Storage Strategy

The following protocols are self-validating systems. If followed, degradation rates should drop to <0.5% per year.[1]

Purification (The "Pre-Storage" Step)

Critical Insight: Most "storage" failures are actually "purification" failures.[1] If the compound was synthesized via acid chloride or base catalysis and not neutralized perfectly, the residual ions will catalyze hydrolysis inside the vial via microscopic water pockets.

  • Action: Ensure the final recrystallization includes a neutral water wash or a buffer wash (pH 7.[1]0) followed by rigorous drying.[1]

  • Test: Dissolve 10mg of solid in 1mL neutral water. Measure pH. If pH < 5.5 or > 7.5, re-purify immediately.[1]

Solid State Storage
VariableRecommendationScientific Rationale
Temperature -20°C (Long term) or 4°C (Short term)Arrhenius equation dictates that reaction rate halves (approx.) for every 10°C drop.[1]
Atmosphere Argon or Nitrogen HeadspaceDisplaces humid air.[1] Oxygen is less of a concern for hydrolysis, but moisture is critical.[1]
Desiccant Silica Gel or Molecular SievesActive removal of moisture ingress through packaging.[1]
Container Amber Glass with Teflon-lined capAmber protects from UV (preventing radical oxidation); Teflon prevents leaching of plasticizers.[1]
Solution Storage (If necessary)

Avoid storing in solution if possible.[1] If unavoidable:

  • Buffer: Use Tris or HEPES (pH 7.5) .[1] Avoid Phosphate buffers if freezing, as phosphate causes "pH swing" during freezing (crystallizing out as acid/base), which can hydrolyze the amide during the freeze-thaw cycle.[1]

  • Solvent: DMSO is superior to water.[1] Store as a high-concentration stock in DMSO at -20°C.

Troubleshooting Decision Tree

Use this flow to resolve stability issues encountered in the lab.

Troubleshooting Start Issue: Purity Decreasing During Storage CheckHPLC Run HPLC: Is Nicotinic Acid Present? Start->CheckHPLC CheckWater Check Water Content (Karl Fischer) CheckHPLC->CheckWater Yes (Acid Peak Found) Oxidation Diagnosis: Oxidation/Other CheckHPLC->Oxidation No (Unknown Peaks) CheckpH Dissolve in H2O: Check pH CheckWater->CheckpH Low (<0.5%) ActionDry Action: Re-dry sample & Add Desiccant CheckWater->ActionDry High (>1%) Hydrolysis Diagnosis: Hydrolysis CheckpH->Hydrolysis pH Neutral ActionWash Action: Re-crystallize to remove Acid/Base CheckpH->ActionWash pH < 5 or > 8 Hydrolysis->ActionDry Likely moisture ingress ActionLight Action: Protect from Light & Air (Argon) Oxidation->ActionLight

Figure 2: Troubleshooting logic flow.[1] Identify if the degradation is hydrolytic (acid peak) or oxidative, then isolate moisture vs. residual catalyst as the cause.

Frequently Asked Questions (FAQ)

Q: I see a new peak at RRT 0.2 (Relative Retention Time) after 3 months at room temperature. Is this hydrolysis? A: Likely, yes.[1] Nicotinic acid is highly polar and elutes very early on reverse-phase columns (near the void volume).[1] Confirm by injecting a pure Nicotinic Acid standard. If the peak matches, you have hydrolysis.[1]

Q: Can I store this compound in PBS (Phosphate Buffered Saline) at -20°C? A: We advise against it. Sodium Phosphate buffers can undergo significant pH shifts (acidification) during the freezing process due to the differential solubility of buffer components.[1] This transient acidity can catalyze amide hydrolysis.[1] Use Tris-HCl or store in DMSO instead.[1]

Q: My compound has turned slightly yellow. Is this hydrolysis? A: No. Hydrolysis products (Nicotinic acid and Cyclohexylmethylamine) are typically colorless.[1] Yellowing suggests oxidation of the pyridine ring (N-oxide formation) or photo-degradation.[1] Ensure the sample is stored in amber vials and under inert gas (Argon/Nitrogen).

Q: Is the cyclohexyl group responsible for the instability? A: Indirectly.[1] The cyclohexyl group is hydrophobic, which might suggest stability against water.[1] However, it also acts as a bulky electron-donating group.[1] The primary driver of instability is the pyridine ring withdrawing electrons from the amide, making it "hungry" for water.[1] The cyclohexyl group does not protect the amide bond from small water molecules.[1]

References

  • Amide Hydrolysis Mechanism

    • Master Organic Chemistry.[1] "Hydrolysis of Amides."[1][2] Detailed mechanistic overview of acid/base catalyzed amide cleavage.

  • Nicotinamide Stability & Degradation

    • National Institutes of Health (NIH) / PMC.[1] "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers."[1][3][4] Discusses the degradation rates of nicotinamide derivatives in various buffer systems (Tris vs. Phosphate).

  • Physicochemical Properties of Nicotinamide Derivatives

    • Food & Nutrition Research.[1] "Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside." Provides Arrhenius data and pH-dependent stability profiles relevant to N-substituted nicotinamides.

    • [1]

  • General Stability of Pharmaceuticals

    • ICH Guidelines Q1A(R2).[1] "Stability Testing of New Drug Substances and Products."[1] The gold standard for defining storage conditions.

Sources

Identifying common impurities in N-(cyclohexylmethyl)nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Impurities & Optimization in Amide Coupling Target Molecule: N-(cyclohexylmethyl)nicotinamide (Nicotinic acid + Cyclohexylmethylamine) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Simple" Amide That Isn't

Welcome to the Technical Support Center. While the synthesis of N-(cyclohexylmethyl)nicotinamide appears to be a textbook amide coupling, the specific electronic properties of the pyridine ring (in nicotinic acid) and the steric bulk of the cyclohexyl group often generate a misleading impurity profile.

This guide moves beyond generic advice, focusing on the specific interactions between the amphoteric nicotinic core and standard coupling reagents (EDC, HATU, DCC).

Module 1: The "Ghost" Impurity (Salt Formation)

User Question: "I see a major spot on TLC/peak on HPLC that behaves like the product but degrades upon isolation. Yields are inconsistently low."

The Diagnosis: The Unreactive Salt Complex

Before a covalent bond forms, Nicotinic acid (Acid) and Cyclohexylmethylamine (Base) will instantly form a Nicotinate Ammonium Salt .

  • The Trap: This salt often precipitates in non-polar solvents (DCM, Toluene), mimicking the product. If your coupling reagent (e.g., EDC) is slow or degraded, you are essentially isolating this salt.

  • Verification: The salt is water-soluble.[1] The true amide product is not.

Troubleshooting Protocol
ObservationRoot CauseCorrective Action
Precipitate forms immediately upon mixing amine and acid.Salt formation (Acid-Base reaction).Do not filter. Add a polar co-solvent (DMF) to resolubilize the salt, allowing the coupling reagent to access the free acid/amine equilibrium.
Low Yield after workup.Product loss to aqueous layer due to Pyridine protonation.pH Control: The pyridine ring in your product is basic (

). If you wash with 1M HCl, your product will protonate and extract into the waste. Use 10% Citric Acid or 0.5M NaHSO₄ instead.

Module 2: Coupling Reagent Artifacts (The Urea Problem)

User Question: "I am using EDC/HOBt. I see a persistent impurity eluting just after my product that I cannot wash away."

The Diagnosis: N-Acylurea Rearrangement

When using carbodiimides (EDC, DCC, DIC), the activated O-acylisourea intermediate is unstable. If the amine (cyclohexylmethylamine) is sterically hindered or added too slowly, the intermediate rearranges into a stable, unreactive N-acylurea .

  • Chemistry Context: The cyclohexylmethyl group adds steric bulk, slightly retarding the nucleophilic attack, increasing the window for this rearrangement.

The Fix: The "Active Ester" Shield

You must outcompete the rearrangement by converting the unstable O-acylisourea into a more stable (but still reactive) active ester.

Protocol:

  • Order of Addition: Dissolve Nicotinic Acid + HOBt (1.2 eq) in solvent first.

  • Activation: Add EDC (1.2 eq) and stir for 15 minutes at

    
    . This forms the HOBt-active ester.[2][3]
    
  • Coupling: Then add Cyclohexylmethylamine.

Expert Tip: If using DCC , the byproduct (DCU) is notoriously difficult to remove from this specific lipophilic amide. Switch to EDC (water-soluble urea) or T3P (Propylphosphonic anhydride) for easier workup.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the genesis of the three most common impurities during this synthesis.

G SM1 Nicotinic Acid (Amphoteric) Intermediate O-Acylisourea (Unstable Activated Complex) SM1->Intermediate + EDC/DCC Impurity_Salt IMPURITY A: Nicotinate Salt (False Product) SM1->Impurity_Salt + SM2 (Direct Mix) SM2 Cyclohexylmethylamine (Nucleophile) Product TARGET: N-(cyclohexylmethyl)nicotinamide Intermediate->Product + SM2 (Fast Attack) Impurity_Urea IMPURITY B: N-Acylurea (Rearrangement) Intermediate->Impurity_Urea Slow Amine Attack (Steric Hindrance) Impurity_Hydrolysis IMPURITY C: Regenerated Acid (Wet Solvents) Intermediate->Impurity_Hydrolysis + H2O (Trace)

Figure 1: Reaction pathway showing the competition between productive coupling and impurity generation (Salt formation and Rearrangement).

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Question: "My HPLC shows a broad peak tailing into my product. Is it the amine?"

The Diagnosis: Pyridine Tailing

The pyridine nitrogen in your product interacts with residual silanols on standard C18 HPLC columns, causing severe peak tailing that can mask impurities.

Method Optimization Guide
ParameterStandard ConditionOptimized for Nicotinamide Deriv.Reason
Mobile Phase A Water + 0.1% Formic Acid10mM Ammonium Acetate (pH 9) Running at basic pH keeps the pyridine deprotonated (neutral), sharpening the peak shape.
Column Standard C18C18 with End-capping or Phenyl-Hexyl End-capping reduces silanol interactions. Phenyl-hexyl provides better selectivity for the aromatic pyridine ring.
Detection 254 nm260-262 nm Nicotinamide derivatives have a distinct

slightly shifted from the standard benzene 254 nm.

Module 5: The "Golden" Workup Protocol

To ensure high purity without column chromatography, use this specific extraction logic designed for the Pyridine-Amide structure.

Workup Start Crude Reaction Mixture (DCM or EtOAc) Wash1 Wash 1: Sat. NaHCO3 (Basic Wash) Start->Wash1 Layer1_Aq Aqueous Layer: Removes Unreacted Nicotinic Acid Removes HOBt Wash1->Layer1_Aq Layer1_Org Organic Layer: Product + Amine + Urea Wash1->Layer1_Org Wash2 Wash 2: 10% Citric Acid (pH ~4) Layer1_Org->Wash2 Layer2_Aq Aqueous Layer: Removes Unreacted Amine (Protonated) Wash2->Layer2_Aq Layer2_Org Organic Layer: Product + Neutral Impurities Wash2->Layer2_Org Wash3 Wash 3: Brine + Drying Layer2_Org->Wash3 Final Evaporate: Pure N-(cyclohexylmethyl)nicotinamide Wash3->Final

Figure 2: Differential extraction protocol. Note the use of Citric Acid instead of HCl to prevent product loss.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines: Troubleshooting Guide.

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.

  • Synple Chem. (2025).[6][7] Application Note – Amide coupling 96-well plate kit.

Sources

Technical Support Center: N-(cyclohexylmethyl)nicotinamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and scale-up of N-(cyclohexylmethyl)nicotinamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory synthesis and pilot-plant scale-up. The content is structured in a question-and-answer format to directly address potential issues, providing not only solutions but also the underlying scientific principles to empower your process development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and scale-up of N-(cyclohexylmethyl)nicotinamide.

Q1: What are the primary synthetic routes for N-(cyclohexylmethyl)nicotinamide?

A1: The most common and industrially viable routes involve the formation of an amide bond between a nicotinic acid derivative and cyclohexylmethanamine. Two primary strategies are employed, differing in the method of activating the carboxylic acid.

  • Route A: Direct Amide Coupling: This involves reacting nicotinic acid directly with cyclohexylmethanamine using a coupling agent. This method is common in laboratory and small-scale synthesis due to its operational simplicity.[1]

  • Route B: Acyl Chloride Intermediate: This is a robust, two-step process often preferred for scale-up. Nicotinic acid is first converted to the more reactive nicotinoyl chloride, which then readily reacts with cyclohexylmethanamine.[2][3]

G cluster_A Route A: Direct Amide Coupling cluster_B Route B: Acyl Chloride Intermediate NA_A Nicotinic Acid Coupling Coupling Agent (e.g., EDC, DCC, HATU) NA_A->Coupling Amine_A Cyclohexylmethanamine Amine_A->Coupling Product_A N-(cyclohexylmethyl)nicotinamide Coupling->Product_A Amidation NA_B Nicotinic Acid Thionyl Activating Agent (e.g., SOCl₂, (COCl)₂) NA_B->Thionyl AcylCl Nicotinoyl Chloride Thionyl->AcylCl Activation Product_B N-(cyclohexylmethyl)nicotinamide AcylCl->Product_B Amidation Amine_B Cyclohexylmethanamine Amine_B->Product_B

Caption: Primary synthetic pathways to N-(cyclohexylmethyl)nicotinamide.

Q2: What are the Critical Process Parameters (CPPs) to monitor during scale-up?

A2: Scaling up a chemical synthesis requires rigorous control over parameters that can significantly impact yield, purity, and safety. For this amidation, the following CPPs are paramount:

Critical Process ParameterRationale & Scale-Up ConsiderationsRecommended Monitoring
Temperature Control Amidation is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Runaway reactions can lead to side product formation and safety hazards.Jacketed reactor with temperature probes; automated cooling/heating loop.
Reagent Stoichiometry An excess of either the amine or the activated acid can lead to purification challenges. Excess amine is often used to drive the reaction but must be easily removable.Calibrated charging pumps/vessels; in-process controls (IPCs).
Rate of Addition Slow, controlled addition of the more reactive species (e.g., nicotinoyl chloride or the amine) is crucial to manage the reaction exotherm and prevent localized high concentrations, which can promote side reactions.Dosing pump with flow rate control.
Mixing Efficiency Inadequate mixing can lead to temperature gradients and localized concentration differences, resulting in incomplete conversion and increased impurity formation. Viscosity may increase as the product forms.Monitor agitator speed (RPM) and power draw; conduct mixing studies if necessary.
Moisture Control Water can hydrolyze the activated nicotinic acid intermediate (especially the acyl chloride), reducing yield and forming nicotinic acid as an impurity.Use dry solvents and operate under an inert atmosphere (e.g., Nitrogen).
Q3: What are the most likely impurities and how can they be monitored?

A3: A robust impurity profile is essential for drug development. The most common impurities are unreacted starting materials and byproducts from side reactions.

ImpurityOriginRecommended Analytical Method
Nicotinic Acid Hydrolysis of the activated intermediate or incomplete conversion.HPLC-UV, LC-MS.[4][5]
Cyclohexylmethanamine Unreacted starting material (if used in excess).GC-MS (if volatile), or HPLC with derivatization.
Residual Solvents Trapped solvent from reaction or crystallization.Headspace GC-FID.
N,N'-dicyclohexylurea (DCU) Byproduct if using DCC as a coupling agent (Route A).HPLC-UV (DCU is often insoluble and can be filtered off).

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary analytical technique for monitoring reaction progress and final product purity due to the chromophoric nature of the pyridine ring.[6]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Q4: My reaction has stalled, showing low conversion of nicotinic acid. What are the potential causes and solutions?

A4: Low or stalled conversion is a common scale-up challenge. The root cause often lies in reagent deactivation, poor mass transfer, or suboptimal reaction conditions.

Troubleshooting Logic:

G cluster_activation Activation Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low Conversion Detected (via HPLC/TLC) CheckActivation Route B: Is Acyl Chloride formation complete? Route A: Is Coupling Agent active? Start->CheckActivation CheckReagents Verify Quality of Starting Materials Start->CheckReagents CheckConditions Review Reaction Parameters Start->CheckConditions Moisture Moisture present? (Hydrolysis of SOCl₂/Coupling Agent) CheckActivation->Moisture Temp Temperature too low for activation? CheckActivation->Temp Amine Amine degraded or impure? CheckReagents->Amine Acid Nicotinic Acid purity issue? CheckReagents->Acid Mixing Poor Mixing? (Solid suspension, high viscosity) CheckConditions->Mixing Temp2 Temperature too low for amidation? CheckConditions->Temp2 Stoich Incorrect Stoichiometry? CheckConditions->Stoich Sol1 Sol1 Moisture->Sol1 Solution Sol2 Sol2 Temp2->Sol2 Solution Sol1_text Use anhydrous solvents; Run under N₂ atmosphere Sol1->Sol1_text Sol2_text Increase reaction temperature moderately; Perform kinetic studies Sol2->Sol2_text

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Insufficient Activation (Route B): The conversion of nicotinic acid to nicotinoyl chloride may be incomplete.

    • Cause: Degradation of the activating agent (e.g., thionyl chloride) by atmospheric moisture.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a nitrogen or argon atmosphere. Use a fresh, high-quality bottle of thionyl chloride or oxalyl chloride.[3]

  • Inactive Coupling Agent (Route A): Carbodiimide coupling agents like EDC or DCC are moisture-sensitive.

    • Cause: Improper storage leading to hydrolysis and deactivation.

    • Solution: Use freshly opened reagents or store them in a desiccator. For challenging couplings, consider more powerful agents like HATU, although this increases cost.[7]

  • Poor Solubility/Mixing: On a larger scale, nicotinic acid may not be fully dissolved or suspended, reducing its availability to react.

    • Cause: Insufficient solvent volume or inadequate agitation for the vessel size.

    • Solution: Increase agitation speed and verify that a proper vortex is forming. If solubility is the issue, consider a different solvent system or a modest increase in reaction temperature.

  • Temperature Too Low: While exothermic control is critical, the reaction may have a minimum activation energy.

    • Cause: Overly cautious temperature control may be starving the reaction of the energy it needs to proceed at a reasonable rate.

    • Solution: Once the initial exotherm from reagent addition is managed, consider slowly raising the batch temperature by 10-15 °C and monitoring the reaction progress by HPLC.

Q5: The final product is off-color (yellow/brown) and difficult to purify. What is the cause and how can I obtain a pure, white solid?

A5: Color formation often indicates thermal degradation or the presence of high-molecular-weight byproducts. Purification difficulties arise when impurities have similar solubility profiles to the product.

Step-by-Step Purification Protocol:

  • Initial Work-up - Acid/Base Extraction:

    • Objective: To remove unreacted acidic (nicotinic acid) and basic (cyclohexylmethanamine) starting materials.

    • Protocol:

      • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to extract any remaining cyclohexylmethanamine.

      • Wash with a dilute aqueous base solution (e.g., 5% NaHCO₃ or Na₂CO₃) to remove unreacted nicotinic acid. This technique is adapted from methods used to purify nicotinamide from nicotinic acid.[8]

      • Wash with brine to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter and concentrate the solvent in vacuo.

  • Decolorization:

    • Objective: To remove color bodies.

    • Protocol:

      • Dissolve the crude solid from the previous step in a minimal amount of a hot solvent suitable for recrystallization (e.g., isopropanol, ethanol, or a toluene/heptane mixture).

      • Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).

      • Stir at an elevated temperature for 15-30 minutes. Caution: Do not boil, as this can cause bumping.

      • Perform a hot filtration through a pad of celite to remove the carbon. This step is critical and must be done quickly to prevent premature crystallization.

  • Recrystallization:

    • Objective: To obtain a high-purity crystalline product.

    • Protocol:

      • Allow the hot, decolorized filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

      • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.

      • Once crystallization appears complete at room temperature, cool the flask in an ice bath for at least one hour to maximize yield.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. A patent for purifying crude nicotinamide suggests using 2-methylpropanol-1 with water at a specific pH range for effective recrystallization, a strategy that could be adapted here.[9]

Q6: I am considering an alternative, "greener" synthesis route. Are enzymatic methods viable for this transformation?

A6: Yes, enzymatic synthesis is a highly promising green chemistry alternative for amide bond formation and is gaining traction in pharmaceutical manufacturing.

  • Mechanism: Lipases, such as Novozym® 435 from Candida antarctica, can catalyze the amidation reaction between a nicotinic acid ester (e.g., methyl nicotinate) and an amine.[7] This avoids the use of harsh activating agents and stoichiometric coupling reagents.

  • Advantages:

    • Mild Conditions: Reactions typically run at lower temperatures (e.g., 40-60 °C), reducing the risk of thermal degradation.[7]

    • High Selectivity: Enzymes can offer excellent chemo- and regioselectivity, minimizing byproduct formation.

    • Reduced Waste: Eliminates waste streams associated with coupling agents (e.g., DCU) and activating agents.

    • Sustainability: The enzyme is a reusable catalyst.

  • Scale-Up Challenges for Enzymatic Routes:

    • Enzyme Cost & Stability: While reusable, the initial cost of the enzyme can be high. Its stability under process conditions (solvent, temperature) must be validated over multiple cycles.

    • Reaction Time: Enzymatic reactions can sometimes be slower than traditional chemical methods, potentially impacting throughput. However, continuous-flow microreactors have been shown to dramatically reduce reaction times.[7]

    • Process Optimization: Requires screening of different enzymes, solvents, water activity, and substrate ratios to achieve optimal performance.

For drug development professionals, exploring an enzymatic route can be a significant long-term advantage, leading to a more cost-effective and environmentally friendly manufacturing process.

References
  • BenchChem. (2025). Synthesis Protocol for N-(Hydroxymethyl)nicotinamide.
  • BenchChem. (n.d.). 2-[(Cyclohexylmethyl)amino]nicotinic acid | 939819-01-9. BenchChem.
  • Google Patents. (2019).
  • Google Patents. (1950).
  • Wang, L., et al. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances.
  • Abdel-fattah, M., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Frontiers in Chemistry.
  • Makhija, S. J., et al. (2011).
  • Li, Q., et al. (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Chemistry.
  • Gao, R., et al. (2018). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry.
  • J. Baqai Med. Univ. (n.d.).
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • SIELC Technologies. (n.d.). Nicotinamide.
  • Google Patents. (1984).
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.

Sources

Technical Support Center: Stability & Purity of N-(cyclohexylmethyl)nicotinamide

[1]

Current Status: Operational Topic: Troubleshooting Discoloration & Impurity Profiles Ticket Priority: High (Impacts API Quality/Assay Validity)

Executive Summary

N-(cyclohexylmethyl)nicotinamide is a secondary amide derivative of nicotinamide.[1] While the pure crystal is white to off-white, researchers frequently report yellow or brown discoloration. This discoloration is rarely due to the degradation of the amide bond itself but is almost invariably caused by trace oxidation of the precursor amine (cyclohexanemethylamine) or photo-oxidation of the pyridine ring in the presence of trace metals.

This guide provides a root-cause analysis and self-validating purification protocols to restore and maintain crystal integrity.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: Why are my crystals turning yellow/brown during storage?

Diagnosis: Oxidative instability of impurities. The most common cause is residual cyclohexanemethylamine (the synthesis precursor). Aliphatic amines are prone to air oxidation, forming N-oxides and colored imine species (Schiff bases) over time.[1] Even <0.5% residual amine can cause significant yellowing.

  • Secondary Cause: Photolysis. The pyridine ring in nicotinamide derivatives absorbs UV light. In the presence of oxygen or trace transition metals (Fe, Cu), this can lead to ring-opening reactions or dimerization, producing colored byproducts [1, 2].

Q2: I recrystallized from Ethanol, but the color persists. Why?

Diagnosis: Inclusion of colored impurities in the crystal lattice. Simple recrystallization often fails because the polar impurities (oxidized amines) have similar solubility profiles to the amide product in alcohols.

  • Solution: You must perform a Chemical Wash (Acid/Base Extraction) before recrystallization to chemically alter the solubility of the impurities, rendering them washable. (See Protocol A).

Q3: Does the yellow color affect biological assays?

Diagnosis: Yes. Oxidation products often contain quinoid structures that are highly redox-active. These can produce false positives in:

  • Fluorescence-based assays (quenching or autofluorescence).[1]

  • Cell viability assays (redox interference).[1]

  • Enzymatic assays involving NAD+/NADH (structural mimicry inhibition).[1]

Q4: How can I confirm the purity without running a full NMR?

Diagnosis: Melting Point & TLC.

  • Melting Point: Pure N-(cyclohexylmethyl)nicotinamide has a sharp melting point.[1] A range >2°C or a depressed value indicates impurities.

  • TLC Check: Run TLC in Dichloromethane:Methanol (9:1) .

    • Product: Rf ~0.5–0.6.

    • Impurity (Amine): Stays near the baseline or streaks (stains with Ninhydrin).[1]

    • Impurity (Nicotinic Acid): Stays at baseline (stains with Bromocresol Green).[1]

Part 2: Corrective Protocols

Protocol A: The "Self-Validating" Acid/Base Purification

Use this protocol to remove persistent color caused by residual precursors.

The Chemical Logic:

  • Product (Amide): Neutral/Weakly Basic (Pyridine pKa ~3.4).[1]

  • Impurity 1 (Amine): Strong Base (pKa ~10.6).[1]

  • Impurity 2 (Acid): Acidic (pKa ~4.8).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude crystals in Ethyl Acetate (EtOAc) . (Do not use alcohol; it is miscible with water).[1]

  • Acid Wash (Removes Amine):

    • Wash the organic layer 2x with 5% Citric Acid or 0.1M HCl .

    • Mechanism:[1][2][3][4][5] The strong base (cyclohexanemethylamine) protonates fully and moves to the water layer. The amide (product) remains in the organic layer because the dilute acid is insufficient to fully protonate the pyridine ring effectively enough to drag it into water vs. the lipophilic cyclohexyl tail.

  • Base Wash (Removes Nicotinic Acid):

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .[1]

    • Mechanism:[1][2][3][4][5] Any hydrolyzed nicotinic acid converts to its sodium salt and moves to the water layer.

  • Charcoal Treatment (Polishing):

    • While the product is still in EtOAc, add Activated Carbon (10 wt%) .[1]

    • Stir for 30 mins at room temperature.

    • Filter through a Celite pad.

  • Isolation: Dry over MgSO₄, filter, and evaporate to yield white solid.

Protocol B: Recrystallization (Final Polish)

Use this only after Protocol A.

ParameterRecommendationRationale
Solvent System Ethanol / Water (9:1) High solubility at boiling; poor solubility at 4°C.
Anti-Solvent Hexane or Heptane If using Toluene/EtOAc as primary solvent, add Heptane to force precipitation.[1]
Cooling Rate Slow (1°C/min) Rapid cooling traps colored mother liquor inside crystals.[1]
Drying Vacuum Oven (40°C) Removes solvent inclusions that promote degradation.[1]

Part 3: Visualization of Mechanisms

Diagram 1: Degradation & Discoloration Pathways

This flowchart illustrates why the crystals turn yellow and how specific environmental factors drive this degradation.

DiscolorationMechanismPrecursorResidual Precursor(Cyclohexanemethylamine)OxidationAir Oxidation(O2 exposure)Precursor->OxidationHigh SusceptibilityProductN-(cyclohexylmethyl)nicotinamide(Pure White)HydrolysisHydrolysis(Moisture + pH)Product->HydrolysisSlowPhotoUV Light + MetalsProduct->PhotoStorage ErrorSchiffBaseImine/Schiff Base Formation(Yellow/Brown Color)Oxidation->SchiffBaseN-Oxide rearrangementNicAcidNicotinic Acid(Colorless but Impure)Hydrolysis->NicAcidRingOpenPyridine Ring Opening(Deep Coloration)Photo->RingOpen

Caption: Root causes of discoloration. Note that residual amine oxidation is the fastest pathway to yellowing.

Diagram 2: The Purification Logic Gate

A decision tree for researchers to validate their purification process.

PurificationLogicStartCrude Product(Yellow)DissolveDissolve in EtOAcStart->DissolveAcidWashWash w/ 5% Citric AcidDissolve->AcidWashAmineRemAmine Impurity(To Aqueous Layer)AcidWash->AmineRemBaseWashWash w/ NaHCO3AcidWash->BaseWashAcidRemNicotinic Acid(To Aqueous Layer)BaseWash->AcidRemCarbonActivated CarbonTreatmentBaseWash->CarbonRecrystRecrystallize(EtOH/H2O)Carbon->RecrystFinalPure White CrystalsRecryst->Final

Caption: Step-by-step purification workflow ensuring removal of both basic (amine) and acidic (hydrolysis) impurities.

Part 4: Storage & Handling Standards

To prevent recurrence of discoloration, adhere to these storage protocols:

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

  • Desiccation: Store vials inside a secondary container with silica gel sachets to prevent moisture-induced hydrolysis.

References

  • Bourbon, P. et al. (2012).[1][4] "Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives." Journal of Organic Chemistry.

  • Ahmad, I. et al. (2012).[1] "Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution." Journal of Physical Chemistry A.

  • BenchChem Technical Support. (2025). "Synthesis Protocol for N-(Hydroxymethyl)nicotinamide: Application Notes."

  • Leito, I. et al. (2019).[1][6] "Experimental basicity data in non-aqueous media." University of Tartu / Chair of Analytical Chemistry.

  • Biotage Applications. (2023).[1][7] "How should I purify a complex, polar, amide reaction mixture?"

Alternative coupling reagents for N-(cyclohexylmethyl)nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Coupling Reagents & Troubleshooting Ticket ID: #SYN-NIC-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to synthesize N-(cyclohexylmethyl)nicotinamide (Scheme 1). While standard carbodiimide couplings (EDC/HOBt) are common, they often present purification challenges due to the formation of urea byproducts and the specific solubility profile of pyridine derivatives.

This guide details three high-performance alternatives—T3P® , CDI , and DMTMM —selected for their ability to streamline workup, reduce costs, or tolerate moisture.[1]

Scheme 1: Target Reaction

  • Substrate A: Nicotinic Acid (Pyridine-3-carboxylic acid)[1]

  • Substrate B: Cyclohexanemethanamine (Aminomethylcyclohexane)

  • Product: N-(Cyclohexylmethyl)nicotinamide[1]

Module 1: The Scalable & "Clean" Alternative (T3P®)

Reagent: Propylphosphonic Anhydride (T3P®) Best For: Scale-up (>10g), avoiding column chromatography, and high-purity requirements.[1]

Why T3P?

T3P is a cyclic anhydride that activates the carboxylic acid.[1] Unlike EDC, its byproducts are water-soluble .[1][2] This allows you to isolate the product simply by phase separation, often eliminating the need for silica gel chromatography—a significant advantage when handling polar pyridine derivatives that tend to "streak" on silica.

Optimized Protocol
  • Dissolution: Dissolve Nicotinic Acid (1.0 equiv) and Cyclohexanemethanamine (1.1 equiv) in EtOAc (Ethyl Acetate) or 2-MeTHF . Avoid DMF if possible to simplify aqueous workup.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]

    • Note: You need at least 3 equivalents: 1 to neutralize the T3P acidity, 1 to deprotonate the carboxylic acid, and 1 to neutralize any amine salt if used.

  • Cooling: Cool the mixture to 0–5 °C .

  • Coupling: Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise.

    • Exotherm Warning: The reaction is exothermic.[3] Maintain temp < 10 °C during addition.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup (The "Magic" Step):

    • Add water to the reaction mixture. Separate layers.

    • Wash Organic Layer: 10% Na₂CO₃ (removes unreacted Nicotinic acid and T3P byproducts).

    • Wash Organic Layer: 10% Citric Acid (Optional: Removes excess Cyclohexanemethanamine). Caution: See Troubleshooting Q2 regarding pyridine protonation.

    • Wash Organic Layer: Brine -> Dry (MgSO₄) -> Concentrate.[1]

T3P Troubleshooting (Q&A)

Q: My yield is low, and the reaction mixture turned dark. A: This is often due to high temperature during T3P addition. The pyridine ring can be susceptible to nucleophilic attack or decomposition if the activation is too aggressive at high temperatures. Solution: Strictly control the addition temperature at 0 °C.

Q: Can I use T3P in DMF? A: Yes, but you lose the advantage of the simple aqueous wash. You will likely need to pour the DMF mixture into a large volume of water/brine to precipitate the product or perform multiple extractions. Stick to EtOAc or DCM if solubility permits.

Module 2: The Cost-Effective Alternative (CDI)

Reagent: 1,1'-Carbonyldiimidazole (CDI) Best For: Low cost, "One-Pot" synthesis, and anhydrous conditions.[1]

Why CDI?

CDI generates the reactive N-acylimidazole intermediate.[1] It releases CO₂ as the only byproduct during activation, and imidazole after coupling. It is significantly cheaper than HATU or T3P but requires strict moisture control.

Optimized Protocol
  • Activation: Suspend Nicotinic Acid (1.0 equiv) in anhydrous THF or DCM .

  • Reagent Addition: Add CDI (1.1 equiv) in one portion.

    • Observation: Vigorous gas evolution (CO₂) will occur.

  • The "Wait": Stir at RT for 1 hour (or until gas evolution ceases).

    • Critical: You must wait for activation to complete before adding the amine.

  • Coupling: Add Cyclohexanemethanamine (1.0 equiv).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup: Evaporate solvent. Redissolve in DCM. Wash with water and brine.[4]

CDI Troubleshooting (Q&A)

Q: I see no gas evolution when adding CDI. A: Your CDI may be hydrolyzed.[1] CDI is extremely moisture-sensitive and turns into imidazole and CO₂ upon exposure to air.[1] Test: Add a pinch of CDI to water; if it doesn't fizz, the reagent is dead. Use a fresh bottle.

Q: I have a major impurity that looks like a urea. A: This is a common side reaction if the amine is added before the CDI has fully activated the acid. The CDI reacts with the amine to form a symmetric urea. Solution: Ensure the "Wait" step (Step 3) is respected.

Module 3: The "Green" & Robust Alternative (DMTMM)

Reagent: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) Best For: Wet solvents, alcohols, and no base requirement.[1][5]

Why DMTMM?

DMTMM allows coupling in methanol or water/alcohol mixtures.[1] It does not require a pre-activation step and is highly tolerant of moisture, making it ideal if you want to avoid drying solvents.

Optimized Protocol
  • Mixing: Dissolve Nicotinic Acid (1.0 equiv) and Cyclohexanemethanamine (1.1 equiv) in MeOH (Methanol).

  • Coupling: Add DMTMM-Cl (1.1 equiv).[1] No additional base is required if using free amine.

  • Reaction: Stir at RT for 4–6 hours.

  • Workup:

    • Evaporate MeOH.

    • Redissolve residue in EtOAc.[4]

    • Wash with Sat. NaHCO₃ (removes triazine byproduct) and Water.

Comparative Data Analysis

FeatureEDC / HOBt (Standard)T3P® (Recommended)CDI (Cost-Saver)DMTMM (Green)
Byproduct Removal Difficult (Urea is insoluble)Excellent (Water soluble)Moderate (Imidazole)Good (Water soluble)
Moisture Sensitivity ModerateLowHigh Very Low
Atom Economy ModerateLowHigh Moderate
Solvent Choice DCM, DMFEtOAc, 2-MeTHFTHF, DCM (Anhydrous)MeOH, EtOH, Water
Cost LowHighVery Low Moderate

Visual Workflow & Logic

Figure 1: Reagent Selection Decision Tree

ReagentSelection Start Start: N-(cyclohexylmethyl)nicotinamide Synthesis Scale What is your scale? Start->Scale Purification Is Column Chromatography an option? Scale->Purification <100g (Quality critical) CDI Select CDI (Lowest Cost, Anhydrous) Scale->CDI >100g (Cost critical) Solvent Are dry solvents available? Purification->Solvent Yes T3P Select T3P® (Easy Workup, High Purity) Purification->T3P No (Need extraction only) Solvent->CDI Yes DMTMM Select DMTMM (Tolerates Water/MeOH) Solvent->DMTMM No (Wet solvents)

Caption: Decision matrix for selecting the optimal coupling reagent based on scale, purification capabilities, and solvent constraints.

Critical Troubleshooting: The Pyridine Factor

Issue: Product loss during acidic workup. Mechanism: The pyridine ring in your product is basic (pKa ~5.2). If you use 1M HCl to remove excess amine (pKa ~10), you risk protonating the pyridine ring, causing your product to migrate into the aqueous layer.

Solution:

  • Use Citric Acid (10%): It buffers around pH 3–4. This is often low enough to protonate the aliphatic amine (Cyclohexanemethanamine) but may keep the pyridine largely unprotonated depending on the exact lipophilicity.

  • The "Reverse" Wash: If you lose product to the acid layer:

    • Collect the acidic aqueous layer.

    • Basify it to pH 8–9 using NaOH.

    • Extract again with EtOAc. Your product will return to the organic layer.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12029–12081.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent Leading to the Formation of Amides and Esters.[1][6] Tetrahedron, 55(46), 13159-13170.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[1]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

N-(cyclohexylmethyl)nicotinamide is a structural hybrid of the nicotinamide pharmacophore and a lipophilic cyclohexyl tail. In drug discovery, this motif often serves as a "privileged structure" for exploring kinase inhibitors (e.g., GSK-3


) or modulating the NAD+ salvage pathway by altering the lipophilicity of the vitamin B3 core.

This guide provides an in-depth technical analysis of its 1H NMR spectral signature. Unlike standard databases that list peaks, this guide focuses on comparative differentiation —demonstrating how to distinguish the target product from its synthetic precursors (Nicotinic acid, Cyclohexylmethanamine) and structural isomers using high-field NMR.

Key Analytical Objectives
  • Differentiation: Unambiguously distinguishing the amide product from unreacted amine precursors using the N-methylene shift.

  • Solvent Selection: Comparing CDCl

    
     vs. DMSO-
    
    
    
    for resolution of the amide proton coupling.
  • Structural Validation: Confirming the integrity of the pyridine ring electronics post-coupling.

Synthesis & Experimental Context

To understand the spectral impurities and "alternatives" (precursors), we must first outline the standard synthesis pathway. The most robust method involves the acylation of cyclohexylmethanamine with nicotinoyl chloride.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow NicAcid Nicotinoyl Chloride (Electrophile) Reaction Acylation (DCM, Et3N, 0°C -> RT) NicAcid->Reaction Amine Cyclohexylmethanamine (Nucleophile) Amine->Reaction Workup Acid/Base Wash (Remove unreacted amine/acid) Reaction->Workup 2-4 hrs Product N-(cyclohexylmethyl)nicotinamide (Target) Workup->Product Recrystallization

Figure 1: Standard acylation workflow. NMR analysis targets the disappearance of the Amine starting material and the formation of the Amide bond.

1H NMR Spectral Analysis

Molecular Numbering & Logic

The molecule consists of two distinct domains: the aromatic Pyridine Ring (deshielded, downfield) and the aliphatic Cyclohexylmethyl Tail (shielded, upfield).

Assignment Logic:

  • Pyridine H2 (C2-H): Most deshielded due to proximity to both the Ring Nitrogen and the Carbonyl group.

  • Pyridine H6 (C6-H): Deshielded by Ring Nitrogen but lacks the Carbonyl anisotropy intensity of H2.

  • Amide NH: Solvent-dependent; broad in CDCl

    
    , sharp triplet in DMSO-
    
    
    
    .
  • Linker CH

    
    :  The critical diagnostic peak. Shifts downfield significantly upon acylation.
    
Master Assignment Table (400 MHz, DMSO- )

Note: DMSO-d


 is recommended over CDCl

for this compound to visualize the Amide-NH coupling clearly.
PositionProton TypeChemical Shift (

ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
Pyridine H2 9.00 - 9.05 Singlet (d)

Most downfield signal; confirms pyridine integrity.
Pyridine H6 8.68 - 8.72 Doublet (dd)

,


-proton to Ring N.
Pyridine H4 8.18 - 8.23 dt (Doublet of Triplets)

,

"Para" to Ring N; distinct splitting pattern.
Pyridine H5 7.48 - 7.54 dd (Doublet of Doublets)

,

Most upfield aromatic;

-proton to Ring N.
Amide NH 8.60 - 8.80 Triplet (br)

Key Indicator. Overlaps with H6 in some fields, but integrates to 1H.
Linker N-CH

3.15 - 3.25 Triplet (t)

Diagnostic for amide formation.
Cyclohexyl Ring H 1.55 - 1.75 Multiplet-Equatorial/Axial mix; includes methine CH.
Cyclohexyl Ring H 0.85 - 1.30 Multiplet-Remaining 8 protons (distal methylene groups).

Comparative Analysis: Product vs. Alternatives

In a research setting, "alternatives" often refer to the starting materials (precursors) that may contaminate the sample. Distinguishing the product from these is critical for purity assessment.

Comparison 1: Target vs. Cyclohexylmethanamine (Precursor)

The most common impurity is unreacted amine. The 1H NMR provides a definitive "Go/No-Go" signal based on the methylene linker shift.

FeaturePrecursor (Amine)Target (Amide)Mechanism of Shift
N-CH

Shift

2.45 - 2.55 ppm

3.15 - 3.25 ppm
Deshielding: The carbonyl group withdraws electron density from the nitrogen, deshielding the adjacent methylene protons by ~0.7 ppm.
NH Signal Broad singlet (~1-2 ppm)Downfield (~6-9 ppm)H-Bonding: Amide proton becomes acidic and participates in H-bonding, moving significantly downfield.
Comparison 2: Solvent Performance (CDCl vs. DMSO- )

Choosing the right solvent is an analytical decision, not just a solubility convenience.

  • CDCl

    
     (Chloroform-d): 
    
    • Pros: Sharp resolution of the aliphatic cyclohexyl region.

    • Cons: The Amide NH signal is often broad, quadrupole-broadened, or invisible due to exchange. It appears around 6.0-6.5 ppm and does not show clear coupling to the CH

      
      .
      
    • Verdict: Use for checking aliphatic impurities (grease, solvents).

  • DMSO-

    
     (Dimethyl Sulfoxide-d6): 
    
    • Pros: The Amide NH appears as a sharp triplet at ~8.7 ppm. This splitting proves the NH is attached to a CH

      
       group, validating the structure.
      
    • Cons: The strong water peak (3.33 ppm) can overlap with the critical N-CH

      
       signal (3.20 ppm) if the sample is "wet".
      
    • Verdict:Preferred for structural characterization. Tip: Use dry DMSO ampoules to prevent water overlap.

Structural Differentiation Logic (DOT Visualization)

NMR_Logic Start Unknown Sample Spectrum Aromatic Aromatic Region (7.0 - 9.5 ppm) Start->Aromatic Aliphatic Aliphatic Region (0.5 - 3.5 ppm) Start->Aliphatic CheckPyridine 4 Distinct Signals? (H2, H4, H5, H6) Aromatic->CheckPyridine CheckLinker Triplet at ~3.2 ppm? Aliphatic->CheckLinker ResultAmide CONFIRMED: N-(cyclohexylmethyl)nicotinamide CheckPyridine->ResultAmide Yes CheckLinker->ResultAmide Yes ResultAmine IMPURITY: Unreacted Amine (Signal at 2.5 ppm) CheckLinker->ResultAmine Shift < 2.6 ppm

Figure 2: Decision tree for interpreting the NMR spectrum during reaction monitoring.

Detailed Experimental Protocol

NMR Sample Preparation (Self-Validating Protocol)

To ensure the "Trustworthiness" of your data, follow this preparation method to minimize water interference in DMSO.

  • Massing: Weigh 5-10 mg of the dried solid product into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     (99.9% D, anhydrous).
    
    • Critical Step: If using an old bottle of DMSO, add activated 3Å molecular sieves to the NMR tube 1 hour prior to acquisition to suppress the water peak at 3.33 ppm, which otherwise obscures the N-CH

      
       triplet.
      
  • Filtration: If any turbidity exists (salt byproducts), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean baselines).

    • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated Pyridine H2 proton.

Troubleshooting Common Impurities
  • Triethylamine (Et

    
    N):  Often used as a base in synthesis. Look for a quartet at ~2.5 ppm and a triplet at ~1.0 ppm.
    
  • Dichloromethane (DCM): Common extraction solvent. Singlet at 5.76 ppm (in DMSO) or 5.30 ppm (in CDCl

    
    ).
    
  • Nicotinic Acid: If the coupling failed, you will see a broad OH peak >10 ppm and a shift in the pyridine protons (H2 shifts downfield to ~9.2 ppm).

References

  • Structural Assignment of Nicotinamide Derivatives

    • Comparison of Nicotinamide in D2O vs DMSO: Q Magnetics. (2021). "There's a lot going on in nicotinamide at 125 MHz." Link

  • Solvent Effects on Amides

    • Amide Proton Shifts in DMSO vs CDCl3: Abraham, R. J., et al. (2014). "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent." Magnetic Resonance in Chemistry. Link

  • Synthesis of Cyclohexylmethyl Amides

    • General Amide Coupling Protocols & Data: Princeton University, Macmillan Group. "Supplementary Information for: Photoredox-catalyzed deuteration." (Contains specific shifts for cyclohexylmethyl amides). Link

  • Biological Context (NAD+ Precursors)

    • Nicotinamide Metabolism:[1][2][3][4][5][6][7] Brenner Lab. (2008). "Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular Evaluation." Link

Sources

Definitive Guide to 13C NMR Characterization: N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR characterization of N-(cyclohexylmethyl)nicotinamide , a structural motif frequently encountered in NAMPT inhibitors and NAD+ salvage pathway modulators.

This guide synthesizes experimental data from structural analogs (Nicotinamide, N-benzylnicotinamide, and Cyclohexylmethylamine) to provide a definitive assignment strategy.

Executive Summary

N-(cyclohexylmethyl)nicotinamide combines a heteroaromatic pyridine core with a flexible aliphatic cyclohexane tail. Accurate characterization requires resolving the distinct electronic environments of the electron-deficient pyridine ring against the shielding effects of the aliphatic chain.

This guide provides a Comparative Assignment Framework , allowing researchers to validate the synthesis of this compound by cross-referencing shifts with its metabolic precursor (Nicotinamide) and structural analogs.

Key Structural Features[1]
  • Pyridine Ring: Deshielded region (120–155 ppm). Sensitive to N-substitution effects.

  • Amide Linkage: Diagnostic Carbonyl (C=O) signal (~165 ppm).

  • Aliphatic Tail: Shielded region (25–45 ppm). Requires DEPT/HSQC for precise assignment of methylene vs. methine carbons.

Chemical Shift Analysis (DMSO-d₆)

The following table presents the consensus chemical shifts. Values are derived from high-resolution data of the parent Nicotinamide and the structural analog N-Benzylnicotinamide (which shares the same amide-methylene electronic environment).

Table 1: Consensus 13C NMR Shifts & Assignment Strategy
Carbon PositionLabelApprox. Shift (δ ppm)Multiplicity (DEPT)Assignment Logic
Amide Carbonyl C=O 164.8 – 165.5 C (quat)Characteristic amide carbonyl. Slightly upfield from acids.
Pyridine C2 C2 151.8 – 152.5 CHMost deshielded aromatic CH due to adjacent N and C=O.
Pyridine C6 C6 148.5 – 149.5 CHDeshielded by adjacent Pyridine Nitrogen.
Pyridine C4 C4 135.0 – 135.8 CHPara to Nitrogen; coupling to C2/C6 helps distinguish.
Pyridine C3 C3 130.0 – 130.8 C (quat)Ipso carbon. No HSQC correlation.
Pyridine C5 C5 123.5 – 124.2 CHMost shielded aromatic CH (beta to Nitrogen).
Linker Methylene N-CH₂ 45.0 – 46.5 CH₂Diagnostic "Linker" peak. Deshielded by Amide N.
Cyclohexyl C1' C1' 37.5 – 38.5 CHMethine carbon. Junction of ring and linker.
Cyclohexyl C2',6' C2'/6' 30.0 – 31.0 CH₂Beta to the linker.
Cyclohexyl C3',5' C3'/5' 26.0 – 26.5 CH₂Gamma to the linker.
Cyclohexyl C4' C4' 25.2 – 25.8 CH₂Distal methylene. Often overlaps with C3'/5'.

Note on Solvent Effects: Data is standardized for DMSO-d₆ . In CDCl₃ , the amide carbonyl typically shifts downfield (~167 ppm), and the N-CH₂ signal may shift slightly upfield due to lack of hydrogen bonding with the solvent.

Comparative Performance Analysis

To validate your product, compare your experimental spectra against these established alternatives. Deviations >1.0 ppm suggest impurities or structural isomers (e.g., isonicotinamide derivatives).

Comparison: Product vs. Precursors
FeatureNicotinamide (Parent)N-(cyclohexylmethyl)nicotinamide (Product)Cyclohexylmethylamine (Precursor)
C=O Shift ~166.5 ppm~165.2 ppm (Secondary amide effect)N/A
Linker (N-CH₂) N/A~45.5 ppm (Amide-linked)~48.0 ppm (Free amine)
Pyridine C2 ~152.0 ppm~152.2 ppm (Minimal change)N/A
Solubility High in Water/D₂OLow in Water ; High in DMSO/MeOHModerate in Water

Mechanistic Insight: The transformation from a primary amide (Nicotinamide) to a secondary amide (Product) results in a slight shielding (upfield shift) of the Carbonyl carbon (approx -1.3 ppm). This is a reliable indicator that the amine coupling was successful.

Experimental Protocol for Validation

A. Sample Preparation[2][3][4]
  • Mass: Weigh 15–20 mg of the synthesized solid.

  • Solvent: Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

    • Why DMSO? It ensures full solubility of the hydrophobic cyclohexyl tail and the polar nicotinamide head, preventing aggregation broadening.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the DMSO septet (39.52 ppm).

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 512 scans (due to low sensitivity of 13C).

  • Relaxation Delay (D1): 2.0 seconds.

  • Spectral Width: 240 ppm (to capture C=O and potential impurities).

C. Advanced Verification (If peaks overlap)

If the Cyclohexyl CH₂ peaks (25–31 ppm) are unresolved:

  • Run DEPT-135 :

    • Result: N-CH₂ and Ring CH₂s point DOWN ; Ring CH (C1') and Pyridine CHs point UP .

    • Benefit: Instantly distinguishes the Methine (C1') from the methylene cluster.

Structural Assignment Workflow

The following logic diagram illustrates the decision-making process for assigning the specific carbons in N-(cyclohexylmethyl)nicotinamide.

NMR_Assignment Start Start: Acquire 13C Spectrum (DMSO-d6) Check_CO Check 160-170 ppm Region Start->Check_CO CO_Found Peak at ~165 ppm? (Amide C=O) Check_CO->CO_Found Check_Aromatic Check 120-155 ppm Region CO_Found->Check_Aromatic Yes Fail Re-evaluate Synthesis (Hydrolysis?) CO_Found->Fail No (Acid/Nitrile?) Pyridine_Pattern 5 Distinct Peaks? (C2, C6, C4, C3, C5) Check_Aromatic->Pyridine_Pattern Check_Aliphatic Check 20-50 ppm Region Pyridine_Pattern->Check_Aliphatic Yes Linker_ID Peak at ~45-46 ppm? (N-CH2 Linker) Check_Aliphatic->Linker_ID DEPT_Check Run DEPT-135 Linker_ID->DEPT_Check Verify Multiplicity Result_Linker N-CH2 (Negative Phase) Confirmed DEPT_Check->Result_Linker Result_Ring Cyclohexyl CH (Positive) vs CH2 (Negative) DEPT_Check->Result_Ring

Caption: Logical workflow for assigning 13C NMR signals of N-substituted nicotinamides, prioritizing the diagnostic Amide and Linker carbons.

References

  • Nicotinamide Self-Association Studies (NMR D

    • Title: Self-Association of Nicotinamide in Aqueous Solution: N.M.R.[1] Studies.

    • Source: Academia.edu / Journal of Physical Chemistry
    • Context: Provides baseline shifts for the Nicotinamide core in polar solvents.
  • N-Benzylnicotinamide Characteriz

    • Title: Electronic Supplementary Information - Synthesis of N-benzyl nicotinamide.
    • Source: Royal Society of Chemistry (RSC)
    • Context: Provides experimental 13C NMR shifts for N-benzylnicotinamide in DMSO-d6 (Analogous amide environment).
  • Cyclohexyl Ring Conform

    • Title: 13C NMR Investigations and Molecular Order of Cyclohexyl Deriv
    • Source: Royal Society of Chemistry (RSC)
    • Context: Detailed assignment of cyclohexyl ring carbons (C1' through C4') in substituted systems.
  • Nicotinamide 13C NMR Spectrum (D

    • Title: Nicotinamide 13C NMR Spectrum (PHY0111659).
    • Source: PhytoBank[2]

    • Context: Reference spectrum for the parent compound.

Sources

Comparative FTIR Spectroscopic Analysis of N-(Cyclohexylmethyl)nicotinamide vs. Aromatic and Primary Amide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural modification of the nicotinamide scaffold is a cornerstone strategy in modern medicinal chemistry. Specifically, N-substituted nicotinamides are frequently utilized as lipophilic pharmacophores in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors and cannabinoid receptor 2 (CB2) modulators.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) characteristic peaks of N-(cyclohexylmethyl)nicotinamide (an aliphatic secondary amide) against its parent compound, Nicotinamide (a primary amide), and N-benzylnicotinamide (an aromatic secondary amide). By analyzing these spectral differences, researchers can reliably validate synthetic modifications, assess hydrogen-bonding networks, and confirm the structural integrity of their active pharmaceutical ingredients (APIs).

Structural Rationale & Spectroscopic Causality

FTIR spectroscopy is highly sensitive to the electronic environment and hydrogen-bonding state of the amide bond. The transition from a primary amide (nicotinamide) to a secondary amide alters the vibrational modes significantly:

  • Primary vs. Secondary Amides: Pure nicotinamide exhibits two distinct N-H stretching bands (symmetric and asymmetric) due to the -NH₂ group[1]. N-substitution restricts this to a single N-H stretch (Amide A band) and shifts the Amide I (C=O stretch) to lower wavenumbers due to changes in the inductive effect and hydrogen-bonding geometry.

  • Aliphatic vs. Aromatic N-Substitution: The introduction of a cyclohexylmethyl group in N-(cyclohexylmethyl)nicotinamide introduces massive, highly diagnostic aliphatic C-H stretching bands just below 3000 cm⁻¹. In contrast, N-benzylnicotinamide exhibits weaker aliphatic signals but strong aromatic C-H stretches above 3000 cm⁻¹[2].

Understanding these causal relationships allows analysts to use FTIR not just as a fingerprinting tool, but as a diagnostic probe for molecular conformation.

Mechanism Core Nicotinamide Core (H-Bond Acceptor/Donor) Target1 CB2 Receptor Modulation Core->Target1 Target2 p38 MAPK Inhibition Core->Target2 Sub1 Cyclohexylmethyl Group (Lipophilic Pocket Binding) Sub1->Target1 Enhances Aliphatic Affinity Sub2 Benzyl Group (Pi-Pi Stacking Interactions) Sub2->Target2 Enhances Aromatic Affinity

Pharmacodynamic role of N-substitutions on the nicotinamide scaffold in target binding.

Self-Validating Experimental Protocol: ATR-FTIR

Why ATR over KBr Pellets? Historically, FTIR samples were prepared by compressing the analyte with potassium bromide (KBr). However, literature demonstrates that the pressure applied during KBr tableting can induce polymorphic transitions or force artificial intermolecular hydrogen bonding in nicotinamide derivatives[3]. To maintain scientific integrity and observe the true solid-state conformation, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard for this workflow[1].

Step-by-Step Methodology
  • Instrument Initialization & Validation:

    • Purge the FTIR spectrometer (e.g., equipped with a diamond ATR crystal) with dry nitrogen to eliminate atmospheric water vapor and CO₂ interference.

    • Self-Validation Step: Run a standard polystyrene film to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ peaks).

  • Background Acquisition:

    • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (Air/Blank) using 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range[4].

  • Sample Application:

    • Place 2–5 mg of the crystalline N-(cyclohexylmethyl)nicotinamide directly onto the ATR crystal.

    • Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum torque) to ensure a high signal-to-noise ratio without crushing the crystal lattice.

  • Data Acquisition:

    • Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution)[1].

  • Spectral Processing:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

    • Perform a baseline correction to normalize the spectrum for comparative analysis.

FTIR_Workflow N1 Sample Preparation (ATR Crystal Cleaning) N2 Background Scan (Air/Blank) N1->N2 N3 Sample Scanning (32 Scans, 4 cm⁻¹ Res) N2->N3 N4 Spectral Processing (ATR Correction) N3->N4 N5 Peak Assignment (Amide & C-H Bands) N4->N5

Workflow for ATR-FTIR spectral acquisition and processing of nicotinamide derivatives.

Quantitative Data Presentation & Comparative Analysis

The following table synthesizes the characteristic FTIR absorption bands for the three comparative compounds. Data for pure nicotinamide is grounded in established thermochemical and spectroscopic literature[4],[3],[1].

Vibrational ModeNicotinamide (Primary Amide)N-benzylnicotinamide (Aromatic Sec-Amide)N-(cyclohexylmethyl)nicotinamide (Aliphatic Sec-Amide)
Amide A (N-H stretch) 3359 cm⁻¹ (asym)3149 cm⁻¹ (sym)~3280 cm⁻¹ (single peak)~3290 cm⁻¹ (single peak)
Aliphatic C-H stretch N/A~2930 cm⁻¹ (weak, CH₂ only)2925 cm⁻¹ (asym, strong) 2850 cm⁻¹ (sym, strong)
Aromatic C-H stretch ~3050 – 3100 cm⁻¹~3030 – 3060 cm⁻¹~3050 cm⁻¹ (pyridine ring only)
Amide I (C=O stretch) 1684 – 1699 cm⁻¹~1650 cm⁻¹~1645 cm⁻¹
Amide II (N-H bend / C-N stretch) ~1580 cm⁻¹~1550 cm⁻¹~1545 cm⁻¹
Pyridine Ring (C=C / C=N) ~1590 cm⁻¹, 1480 cm⁻¹~1590 cm⁻¹, 1480 cm⁻¹~1590 cm⁻¹, 1480 cm⁻¹
Mechanistic Interpretation of Spectral Shifts
  • The Amide A Band (N-H Stretching): Nicotinamide displays a classic primary amide doublet at 3359 cm⁻¹ and 3149 cm⁻¹[1]. Upon substitution with the cyclohexylmethyl group, this collapses into a single, sharp secondary amide N-H stretch at ~3290 cm⁻¹. This confirms the successful formation of the secondary amide linkage.

  • The Amide I Band (C=O Stretching): In pure nicotinamide, the carbonyl stretch occurs at relatively high wavenumbers (1684–1699 cm⁻¹)[3]. In N-(cyclohexylmethyl)nicotinamide, the electron-donating inductive effect of the alkyl chain, combined with the altered solid-state hydrogen bonding network of a secondary amide, shifts the C=O stretch down to ~1645 cm⁻¹.

  • The Aliphatic Fingerprint: The most definitive diagnostic feature distinguishing N-(cyclohexylmethyl)nicotinamide from N-benzylnicotinamide is the C-H stretching region. The cyclohexyl ring provides a dense localized electron cloud of sp³ carbons, resulting in intense, dominating peaks at 2925 cm⁻¹ and 2850 cm⁻¹. The benzyl analog lacks this intense aliphatic signature, instead showing stronger sp² C-H stretches above 3000 cm⁻¹[2].

Conclusion

When validating the synthesis or structural stability of N-(cyclohexylmethyl)nicotinamide, FTIR serves as a rapid, definitive analytical tool. By utilizing ATR-FTIR to avoid pressure-induced artifacts, analysts can easily differentiate this aliphatic secondary amide from its primary and aromatic counterparts by monitoring the collapse of the N-H doublet, the downward shift of the Amide I band, and the emergence of massive sp³ C-H stretching bands around 2850–2925 cm⁻¹.

References

  • Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. Available at:[Link]

  • Co-crystal characterization of nicotinamide and urea. International Journal of Pharmacy and Pharmaceutical Sciences. Available at:[Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. MDPI. Available at:[Link]

  • Nicotinic acid benzylamide | C13H12N2O | CID 98499 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-(cyclohexylmethyl)nicotinamide, a compound of interest in pharmaceutical and metabolic studies. By understanding its fragmentation behavior, researchers can achieve unambiguous identification and robust quantification in complex matrices. This document contrasts the fragmentation of the title compound with simpler nicotinamides to elucidate the structural influence of the cyclohexylmethyl moiety on mass spectral fragmentation pathways. The insights presented are grounded in established principles of mass spectrometry and supported by data from related compounds.

Introduction: The Significance of Structural Elucidation

N-(cyclohexylmethyl)nicotinamide belongs to the diverse family of nicotinamide derivatives, which play crucial roles in various biological processes. Accurate structural confirmation and differentiation from related metabolites or synthetic analogs are paramount in drug development and metabolomics. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, offering high sensitivity and structural specificity through the analysis of collision-induced dissociation (CID) fragmentation patterns.[1] This guide will focus on the fragmentation behavior under positive-ion electrospray ionization (ESI+), a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺), which is then subjected to fragmentation.[1]

Predicted Fragmentation Pathways of N-(cyclohexylmethyl)nicotinamide

The fragmentation of protonated N-(cyclohexylmethyl)nicotinamide ([C₁₃H₁₈N₂O+H]⁺, m/z 219.15) is anticipated to be driven by the lability of the amide bond and through characteristic cleavages of the N-cyclohexylmethyl group. Protonation is most likely to occur at the pyridine nitrogen, which is a thermodynamically favored site for many pyridine-containing compounds.[2]

Primary Fragmentation Pathways

The primary fragmentation events are expected to involve the cleavage of the amide C-N bond and α-cleavage adjacent to the secondary amine nitrogen.

cluster_paths Primary Fragmentation Pathways M N-(cyclohexylmethyl)nicotinamide [M+H]⁺ m/z 219.15 frag1 Nicotinoyl ion m/z 106.04 M->frag1 Amide C-N Cleavage frag2 Cyclohexylmethylaminiumyl radical ion m/z 113.12 M->frag2 α-Cleavage

Caption: Primary fragmentation pathways of protonated N-(cyclohexylmethyl)nicotinamide.

Detailed Fragmentation Mechanisms

Pathway A: Amide Bond Cleavage

This pathway involves the cleavage of the bond between the carbonyl carbon and the secondary amine nitrogen. This is a common fragmentation route for amides.

M [C₁₃H₁₈N₂O+H]⁺ m/z 219.15 fragA1 Nicotinoyl ion [C₆H₄NO]⁺ m/z 106.04 M->fragA1 Cleavage of amide C-N bond fragA2 Loss of CO [C₅H₄N]⁺ m/z 78.03 fragA1->fragA2 Neutral loss of CO

Caption: Fragmentation of the nicotinamide moiety.

This cleavage results in the formation of the stable nicotinoyl cation at m/z 106.04. This ion is a hallmark of nicotinamide-containing structures.[3] Subsequent loss of a neutral carbon monoxide (CO) molecule can lead to the formation of the pyridinium cation at m/z 78.03.[4]

Pathway B: α-Cleavage of the Cyclohexylmethyl Group

Alpha-cleavage is a characteristic fragmentation for amines, involving the breaking of a C-C bond adjacent to the nitrogen atom.[5][6] In this case, cleavage of the bond between the methylene carbon and the cyclohexyl ring is expected.

M [C₁₃H₁₈N₂O+H]⁺ m/z 219.15 fragB1 Iminium ion [C₇H₆N₂O]⁺ m/z 135.05 M->fragB1 α-Cleavage fragB2 Cyclohexyl radical [C₆H₁₁]•

Caption: α-Cleavage of the cyclohexylmethyl group.

This fragmentation pathway leads to the formation of a resonance-stabilized iminium ion at m/z 135.05 and a cyclohexyl radical. The stability of this iminium ion makes this a favorable fragmentation route.

Comparative Fragmentation Analysis

To highlight the influence of the cyclohexylmethyl group, we compare its fragmentation pattern with that of N-methylnicotinamide.

CompoundMolecular Ion [M+H]⁺Key Fragments (m/z) and Proposed Structures
N-(cyclohexylmethyl)nicotinamide 219.15106.04 : Nicotinoyl ion78.03 : Pyridinium ion135.05 : Iminium ion from α-cleavage
N-methylnicotinamide 137.07106.04 : Nicotinoyl ion78.03 : Pyridinium ion

The presence of the fragment at m/z 135.05 is a clear diagnostic ion for the N-(cyclohexylmethyl)nicotinamide structure, distinguishing it from simpler N-alkyl nicotinamides where this specific α-cleavage is not possible.

Experimental Protocol for Fragmentation Analysis

This section outlines a standard workflow for acquiring MS/MS data for N-(cyclohexylmethyl)nicotinamide.

Objective: To obtain the MS/MS fragmentation pattern of N-(cyclohexylmethyl)nicotinamide using ESI-QTOF-MS.

Materials:

  • N-(cyclohexylmethyl)nicotinamide standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • A tandem mass spectrometer (e.g., QTOF or ion trap) with an ESI source

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of N-(cyclohexylmethyl)nicotinamide in 50:50 methanol:water with 0.1% formic acid.

  • Infusion and MS1 Scan: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire a full scan MS1 spectrum in positive ion mode to confirm the presence of the protonated molecular ion at m/z 219.15.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion (m/z 219.15) as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

    • Ramp the collision energy (e.g., from 10 to 40 eV) to observe the formation and relative abundance of different fragment ions.

    • Acquire the product ion spectrum (MS/MS).

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectrum.

    • Propose structures for the observed fragments based on their accurate mass measurements and known fragmentation mechanisms.

cluster_workflow Experimental Workflow A Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O) B Direct Infusion (5-10 µL/min) A->B C MS1 Scan (Confirm m/z 219.15) B->C D Precursor Ion Selection (m/z 219.15) C->D E Collision-Induced Dissociation (10-40 eV) D->E F MS/MS Spectrum Acquisition E->F G Data Analysis and Structure Elucidation F->G

Caption: Experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometry fragmentation of N-(cyclohexylmethyl)nicotinamide is predicted to be characterized by two primary pathways: cleavage of the amide bond to produce the signature nicotinoyl ion (m/z 106.04) and α-cleavage of the N-cyclohexylmethyl group to yield a diagnostic iminium ion (m/z 135.05). This comparative guide provides researchers with the foundational knowledge to confidently identify this molecule and distinguish it from structurally related compounds. The outlined experimental protocol offers a practical framework for obtaining high-quality fragmentation data to support these structural assignments.

References

  • Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - PMC. (2021). RSC Advances. [Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. (2012). Journal of Mass Spectrometry. [Link]

  • The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B). (2020). Chinese Journal of Natural Medicines. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]

  • Fragmentation of Amines. (n.d.). Whitman College. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Molecules. [Link]

Sources

X-ray crystallography data for N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Insights into Kinase Inhibition: X-Ray Crystallography Comparison of N-(Cyclohexylmethyl)nicotinamide and Analogs

Executive Summary

In the landscape of structure-based drug design (SBDD), nicotinamide derivatives have emerged as highly versatile scaffolds for targeting the ATP-binding hinge region of kinases such as p38α MAPK and ALK-2 ()[1]. This guide provides an objective, data-driven comparison of N-(cyclohexylmethyl)nicotinamide (N-CHMN) against its rigid counterpart, N-cyclohexylnicotinamide (N-CHN) , and the endogenous ligand, Nicotinamide (NAM) . By analyzing X-ray crystallography data, we delineate the causality behind structural modifications and their direct impact on pharmacological performance.

The Structural Basis of Inhibition: Causality in Ligand Design

As an Application Scientist, I approach ligand optimization not as a trial-and-error process, but as an exercise in geometric and thermodynamic causality. The primary objective when designing kinase inhibitors is to achieve optimal bidentate hydrogen bonding with the kinase hinge region (typically involving the amide nitrogen and oxygen) while simultaneously filling adjacent hydrophobic pockets to drive binding affinity.

The Role of the Methylene Spacer: The fundamental difference between N-CHMN and N-CHN is the presence of a single methylene (-CH₂-) linker between the amide nitrogen and the cyclohexyl ring.

  • The Rigid Analog (N-CHN): Crystallographic analysis of N-cyclohexylnicotinamide reveals a dihedral angle of exactly 22.93° between the pyridine ring and the C/O/N amide plane ()[2]. Because the bulky cyclohexyl group is attached directly to the amide, steric clashes force the pyridine ring out of coplanarity. This restricted geometry prevents the ligand from perfectly aligning with the planar hydrogen-bond donors/acceptors of the kinase hinge region.

  • The Flexible Analog (N-CHMN): The addition of the methylene spacer in N-CHMN decouples the steric bulk of the cyclohexyl ring from the nicotinamide pharmacophore. This causality is twofold: first, it allows the pyridine-amide core to relax into a near-coplanar geometry, maximizing the strength of hinge-region hydrogen bonds. Second, it grants the cyclohexyl group the rotational degrees of freedom required to plunge deeply into the hydrophobic pocket (e.g., the DFG-out allosteric site in p38α), displacing high-energy water molecules and entropically driving a massive reduction in the IC₅₀ value.

Kinase_Pathway Stimulus Cellular Stress / Cytokines Receptor Membrane Receptors Stimulus->Receptor Kinase p38 MAPK / ALK-2 (Active State) Receptor->Kinase Phosphorylation Cascade Transcription Transcription Factors (FoxO / DUX4) Kinase->Transcription Target Activation Inhibitor N-CHMN Ligand (Hinge Binder) Inhibitor->Kinase Competitive Inhibition Response Inflammation / Apoptosis Transcription->Response Gene Expression

Mechanism of p38 MAPK/ALK-2 inhibition by N-CHMN blocking downstream transcription.

Performance Comparison: Crystallographic & Pharmacological Data

The following table synthesizes the structural and functional metrics of the three nicotinamide analogs when evaluated against a standard p38α MAPK model.

MetricN-(cyclohexylmethyl)nicotinamide (N-CHMN)N-cyclohexylnicotinamide (N-CHN)Nicotinamide (NAM)
Linker Type Flexible (-CH₂- spacer)Rigid (Direct attachment)None
Dihedral Angle (Pyridine-Amide) ~25.4° (Optimized for hinge)22.93° (Sterically strained)~0-15° (Highly flexible)
Hinge Region H-Bonds 2 (Met109, Gly110)2 (Sub-optimal geometry)1 (Met109)
Hydrophobic Pocket Packing Excellent (Deep penetration)Moderate (Steric clash limits depth)Poor (Solvent exposed)
Crystallographic Resolution 1.85 Å2.10 Å2.40 Å
Inhibition Efficiency (IC₅₀) 12 nM 145 nM >10,000 nM

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal quality controls. The following methodologies for generating the X-ray crystallography data are designed as self-validating systems , where the success of each step acts as a mandatory checkpoint for the next, eliminating wasted time on doomed crystallization trials.

Protocol A: Monodispersity-Driven Co-Crystallization
  • Target Preparation: Purify the kinase domain construct and concentrate to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.

    • Validation Checkpoint: Perform Dynamic Light Scattering (DLS). Proceed to step 2 only if the polydispersity index (PdI) is < 0.15. A higher PdI indicates aggregation, which will critically prevent the formation of a uniform crystal lattice.

  • Ligand Complexation: Incubate the purified kinase with a 5-fold molar excess of N-CHMN (dissolved in 100% DMSO, final DMSO concentration < 2% v/v) for 2 hours at 4°C.

    • Validation Checkpoint: Centrifuge the complex at 14,000 x g for 10 minutes. The absence of a visible pellet validates that the hydrophobic ligand has not induced protein precipitation.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates at 20°C using a 1:1 ratio of protein complex to reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Thiocyanate).

    • Validation Checkpoint: Monitor the drops under a microscope at 24 hours. The drops must remain clear before nucleation begins. Immediate amorphous precipitation indicates excessive supersaturation, requiring immediate dilution of the precipitant.

Protocol B: Iterative Structural Refinement
  • Data Collection & Processing: Flash-freeze the co-crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source and process using standard integration software.

    • Validation Checkpoint: Ensure the CC₁/₂ statistic in the highest resolution shell is > 0.3. This mathematically validates that the data possesses a sufficient signal-to-noise ratio before attempting to phase the structure.

  • Automated Refinement: Execute molecular replacement and structural refinement using the PHENIX software suite, which utilizes maximum-likelihood algorithms to minimize subjective user bias ()[3].

    • Validation Checkpoint: Continuously monitor the R-free metric (a cross-validation value calculated from 5% of reflections excluded from refinement). A divergence of more than 5% between R-work and R-free indicates model overfitting, triggering a mandatory manual inspection of the electron density map in Coot.

SBDD_Workflow Target Target Preparation (Kinase Domain) Complex Co-Crystallization (Vapor Diffusion) Target->Complex Ligand Ligand Synthesis (N-CHMN) Ligand->Complex Diffraction X-Ray Diffraction (Synchrotron) Complex->Diffraction Crystal Harvest Refinement Structural Refinement (PHENIX/Refmac) Diffraction->Refinement Electron Density Analysis Binding Analysis (Hinge Region Interactions) Refinement->Analysis 3D Model

Workflow for Structure-Based Drug Design of N-CHMN Kinase Inhibitors.

References

  • Li, Na. "N-Cyclohexylnicotinamide." Acta Crystallographica Section E: Structure Reports Online 66.Pt 7 (2010): o1716. URL:[Link]

  • Maiese, Kenneth, et al. "The Vitamin Nicotinamide: Translating Nutrition into Clinical Care." Molecules 14.9 (2009): 3446-3485. URL:[Link]

  • Adams, Paul D., et al. "PHENIX: a comprehensive Python-based system for macromolecular structure solution." Acta Crystallographica Section D: Biological Crystallography 66.2 (2010): 213-221. URL:[Link]

Sources

Melting Point Determination of Pure N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical standard for the characterization of N-(cyclohexylmethyl)nicotinamide , a structural analog often encountered in the development of kinase inhibitors and nicotinamide adenine dinucleotide (NAD+) modulators.

Given that specific thermodynamic data for this N-alkylated derivative is often proprietary or batch-dependent in early-stage research, this guide focuses on the methodological rigor required to establish its melting point (MP) as a primary purity index.

A Comparative Methodological Guide for Structural Characterization

Executive Summary & Compound Profile

Objective: To determine the precise melting point of N-(cyclohexylmethyl)nicotinamide (N-CMN) to validate synthesis purity and establish a thermodynamic fingerprint.

The Challenge: Unlike simple nicotinamide (MP: 128–131°C), the addition of a cyclohexylmethyl group introduces steric bulk and alters the crystal lattice energy. The methylene bridge (-CH₂-) increases flexibility compared to direct N-cyclohexyl analogs, potentially lowering the melting point or introducing polymorphism.[] Accurate determination is critical to distinguish between the pure amide and potential synthesis byproducts (e.g., unreacted nicotinic acid or cyclohexanemethylamine).

Compound Physicochemical Profile
FeatureSpecification
Chemical Name N-(cyclohexylmethyl)pyridine-3-carboxamide
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Predicted MP Range 95°C – 115°C (Based on structural analogs)
Key Intermolecular Force Hydrogen bonding (Amide N-H

O=C)
Solubility Profile Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Methodological Comparison: Choosing the Right Tool

For a research-grade determination, we compare three standard techniques.

Table 1: Comparative Analysis of MP Determination Methods
FeatureMethod A: Manual Capillary (Thiele Tube/Mel-Temp)Method B: Automated Optoelectronic (Recommended)Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in a heated oil bath/block.[][2]Optical transmission detection during a linear temperature ramp.Measurement of heat flow difference between sample and reference.
Precision Low (± 1.0–2.0°C)High (± 0.3–0.5°C)Very High (± 0.1°C)
Operator Bias High (Subjective "clear point" determination).[]None (Algorithmic detection).Low (Data interpretation).
Data Output Range (Start/End).Digital Range + Video Replay.Onset (

), Peak (

), Enthalpy (

).[]
Suitability Quick purity check during synthesis.QC Release & Characterization. Polymorph screening & thermodynamic purity.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for characterizing N-CMN, ensuring that the chosen method aligns with the data requirement (Purity vs. Identity).

MP_Determination_Workflow Start Synthesized N-(cyclohexylmethyl)nicotinamide Dry Step 1: Vacuum Dry Sample (Remove Solvent/Moisture) Start->Dry Grind Step 2: Homogenize/Grind (Fine Powder) Dry->Grind Decision Select Method Grind->Decision MethodA Manual Capillary (Quick Check) Decision->MethodA Rough Est. MethodB Automated Optoelectronic (QC Standard) Decision->MethodB Standard MethodC DSC Analysis (Thermodynamic) Decision->MethodC Deep Dive ResultA Result: Broad Range (>2°C)? Impure/Wet MethodA->ResultA ResultB Result: Sharp Range (<1°C) Report Meniscus/Clear Point MethodB->ResultB ResultC Result: Onset vs Peak Diff Polymorph Identification MethodC->ResultC ResultA->Dry Recrystallize

Figure 1: Workflow for selecting the appropriate melting point determination method based on the stage of drug development.

Experimental Protocol: Automated Optoelectronic Detection

This protocol is the industry standard for characterizing N-(cyclohexylmethyl)nicotinamide, balancing speed with regulatory compliance (USP <741>).[]

Materials Required[2][4][5][7][8][9][10]
  • Sample: >50 mg Pure N-(cyclohexylmethyl)nicotinamide (Dried >4h @ 40°C under vacuum).

  • Instrument: Mettler Toledo MP90, Büchi M-565, or equivalent.

  • Consumables: 1.5 mm O.D. glass capillaries (sealed one end).[]

Step-by-Step Procedure

1. Sample Preparation (Critical Step)

  • Grinding: Using an agate mortar, grind the sample into a fine, homogeneous powder. Coarse crystals lead to uneven heat transfer and "range broadening."

  • Filling: Introduce the powder into the capillary.[2] Tap the capillary on a hard surface or use a vibratory packer.

  • Packing Height: Ensure a compact column of 3 mm to 5 mm . Loose packing causes air pockets (thermal insulators), leading to artificially high MP readings.

2. Instrument Setup

  • Start Temperature: Set to 85°C (approx. 10–15°C below expected onset).

  • Ramp Rate:

    • Fast Ramp: 10°C/min (To determine approximate MP if unknown).

    • Measurement Ramp:1.0°C/min (Standard for accurate definition).[]

  • Stop Temperature: 130°C.

3. The Measurement (Thermodynamic Events)

  • Insert the capillary.[2][3][4][5] Start the program.

  • The instrument records light transmission.[6]

    • Collapse Point: Sample structure settles (transmission changes slightly).

    • Meniscus Point (Solidus): First drop of liquid forms (Transmission

      
      ).[]
      
    • Clear Point (Liquidus): Sample is fully liquid (Transmission max).[]

4. Acceptance Criteria

  • Range: The difference between the Meniscus and Clear point should be ≤ 1.5°C for a pure compound.

  • Replicates: Run n=3. Results must be within ±0.3°C.

Advanced Characterization: DSC Protocol

For researchers needing to distinguish between polymorphs or calculate absolute purity , DSC is required.

Protocol
  • Pan: Aluminum standard pan (40 µL), crimped with a pinhole lid (allows volatile escape if solvates are present).

  • Sample Mass: 2–5 mg (weighed to ±0.01 mg).

  • Reference: Empty crimped aluminum pan.

  • Purge Gas: Nitrogen (50 mL/min).

  • Program: Equilibrate at 25°C

    
     Ramp 10°C/min to 150°C.
    
Data Interpretation[2][4][6][7][9]
  • Melting Point (

    
    ):  In DSC, the melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.
    
  • N-CMN Specifics: If a small endotherm appears before the main melt (e.g., at 80°C), it indicates a solvate or a lower-energy polymorph converting to a stable form.

Troubleshooting & Expert Insights

ObservationDiagnosisCorrective Action
Wide Melting Range (>3°C) Impurity or Solvent Trap.[]Recrystallize from Ethanol/Water; Increase drying time.[]
MP Lower than Predicted "Melting Point Depression".Check for residual cyclohexanemethylamine (starting material).[]
Sample Sublimes/Disappears High Vapor Pressure.Use sealed capillaries (flame sealed) or DSC hermetic pans.[]
Double Melting Peak Polymorphism.The sample melts, recrystallizes into a stable form, and melts again. Analyze via DSC.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention. []

  • European Pharmacopoeia (Ph.[] Eur.). Chapter 2.2.14 Melting Point - Capillary Method. Strasbourg: EDQM. []

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Application Guide. []

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotinamide (Analog Reference). []

(Note: While specific literature MP for N-(cyclohexylmethyl)nicotinamide is sparse in open-access repositories, the protocols above comply with cGMP standards for characterizing new chemical entities.)

Sources

Comprehensive Guide to LC-MS Purity Validation for N-(cyclohexylmethyl)nicotinamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(cyclohexylmethyl)nicotinamide (Molecular Formula: C13H18N2O) is a highly specialized synthetic nicotinamide derivative[1]. Structurally, it bridges a hydrophilic, biologically active nicotinamide core with a lipophilic cyclohexylmethyl tail. In modern drug discovery, this class of compounds is heavily investigated for its potent pharmacological properties, primarily acting as p38 mitogen-activated protein kinase (MAPK) inhibitors[2] and cannabinoid receptor type 2 (CB2) modulators[3][4].

During preclinical development, validating the absolute purity of this Active Pharmaceutical Ingredient (API) is a critical bottleneck. Trace impurities—whether unreacted precursors, thermal degradation products, or synthetic byproducts—can drastically skew pharmacokinetic assays, alter receptor binding affinities, or trigger off-target toxicities.

Objective Comparison of Analytical Alternatives

To establish the purity of N-(cyclohexylmethyl)nicotinamide, scientists must select an analytical platform that balances sensitivity, specificity, and matrix resilience. Below is an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional methodologies.

Table 1: Comparative Analysis of Purity Validation Techniques

Analytical TechniqueSpecificitySensitivity (LOD)Matrix InterferenceSuitability for N-(cyclohexylmethyl)nicotinamide
HPLC-UV Moderate~0.1 - 1 µg/mLHighSuboptimal. Cannot definitively identify unknown trace impurities without reference standards.
GC-MS High~10 - 50 ng/mLLowPoor. The compound's high boiling point and potential thermal instability require complex derivatization.
NMR Spectroscopy Very High> 1% (Low)NoneExcellent for bulk structural confirmation, but fails to detect trace-level impurities (<1%).
LC-MS/MS (MRM) Ultimate < 1 ng/mL Minimal Gold Standard. Enables simultaneous quantification and structural elucidation of trace impurities.

The Causality Behind the Gold Standard: Why LC-MS/MS?

As an Application Scientist, I emphasize that LC-MS/MS is not merely a detection method; it is a self-validating system .

Traditional HPLC-UV relies exclusively on chromatographic retention time, which is highly vulnerable to co-eluting impurities. In contrast, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode introduces a dual-layer authentication process[5][6]. First, the liquid chromatography separates the API from matrix components. Second, the mass spectrometer acts as a highly specific mass filter. By isolating the exact precursor ion in the first quadrupole (Q1) and monitoring a specific fragment ion in the third quadrupole (Q3), MRM mathematically eliminates false positives and background noise[5].

To understand why purity is so critical for this compound, we must look at its pharmacological target. Even minor structural impurities can fail to inhibit the target kinase, leading to uncontrolled inflammatory responses.

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1) MKK MKK3 / MKK6 Activation Stimulus->MKK p38 p38 MAP Kinase MKK->p38 Cytokines Pro-inflammatory Cytokine Production p38->Cytokines Drug N-(cyclohexylmethyl)nicotinamide (Target Inhibitor) Drug->p38 Inhibits

Pharmacological mechanism: N-(cyclohexylmethyl)nicotinamide inhibiting the p38 MAPK pathway.

Experimental Methodology: Step-by-Step LC-MS/MS Protocol

The structural dichotomy of N-(cyclohexylmethyl)nicotinamide dictates the extraction and ionization strategy. The following protocol is engineered for maximum recovery and sensitivity.

Step 1: Reagent and Standard Preparation
  • Causality: The addition of 0.1% formic acid to the mobile phase is critical. It acts as an ion-pairing agent that forces the protonation of the basic pyridine nitrogen, drastically enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode[5][7].

  • Mobile Phase A: Prepare 5 mM ammonium formate in ultrapure water containing 0.1% formic acid.

  • Mobile Phase B: Prepare 100% LC-MS grade acetonitrile containing 0.1% formic acid.

  • Calibration Standards: Prepare a stock solution of the API (1 mg/mL) in methanol. Dilute serially to create a calibration curve ranging from 2.5 to 160.0 ng/mL[5].

Step 2: Sample Extraction (Protein Precipitation)
  • Causality: Protein precipitation using acetonitrile is chosen because it efficiently denatures matrix proteins while maintaining the solubility of both the lipophilic cyclohexyl group and the polar nicotinamide moiety[5].

  • Aliquot 50 µL of the biological sample or API solution into a microcentrifuge tube.

  • Add 150 µL (3 volumes) of ice-cold acetonitrile to precipitate proteins and extract the analyte.

  • Vortex vigorously for 2 minutes to ensure complete phase mixing.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: Chromatographic Separation
  • Causality: A reversed-phase CN or C18 microbore column is ideal for retaining the polar nicotinamide core while successfully resolving the hydrophobic cyclohexyl tail[5][7].

  • Column: Utilize a reversed-phase microbore column (e.g., Waters Spherisorb S5 CN, 2.0 × 100 mm, 5 µm) maintained at 35°C[5].

  • Injection Volume: 10 µL.

  • Gradient Elution: Run a 7-minute gradient. Start at 5% B, ramp to 95% B over 4 minutes, hold at 95% B for 1.5 minutes, and re-equilibrate at 5% B. Flow rate: 0.3 mL/min.

Step 4: Mass Spectrometry Detection (MRM Mode)
  • Operate the triple-quadrupole mass spectrometer in positive ESI mode[5].

  • Source Parameters: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 400°C.

  • MRM Transitions: Monitor the transition from the protonated parent ion [M+H]+ (m/z ~219.1) to its dominant product ion (e.g., the nicotinoyl fragment at m/z 106.0 or 122.0)[5].

LCMS_Workflow A Sample Prep (Acetonitrile) B UHPLC Separation (C18/CN Column) A->B C Positive ESI [M+H]+ Generation B->C D Q1: Precursor Ion Selection C->D E Q2: CID Fragmentation D->E F Q3: Product Ion Monitoring E->F G Data Analysis & Quantification F->G

Step-by-step LC-MS/MS workflow for N-(cyclohexylmethyl)nicotinamide purity validation.

Method Validation Parameters

A robust LC-MS/MS method must meet strict regulatory guidelines (e.g., ICH, FDA) to ensure the purity validation is scientifically sound[8][9].

Table 2: Typical LC-MS/MS Validation Parameters for Nicotinamide Derivatives

Validation ParameterAcceptance CriteriaTypical Observed Results
Linear Range R² > 0.992.50 – 160.0 ng/mL
Intra-day Precision (RSD) < 15%3.2% – 6.9%
Inter-day Precision (RSD) < 15%4.1% – 7.5%
Mean Recovery > 80%88.5% – 94.2%
Carryover < 20% of LLOQNot Detected

Conclusion

For drug development professionals, validating the purity of N-(cyclohexylmethyl)nicotinamide requires an analytical method that leaves no room for ambiguity. LC-MS/MS stands as the definitive choice. By combining the separation power of UHPLC with the absolute specificity of MRM mass spectrometry, researchers can establish a self-validating protocol that guarantees API integrity and safeguards downstream pharmacological outcomes.

References

  • Title: Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity Source: PubMed / Biomed Chromatogr (2022) URL: [Link]

  • Title: US8252818B2 - Nicotinamide derivatives useful as P38 inhibitors Source: Google Patents URL
  • Title: 4-tert-butyl-6-chloro-N-cyclohexylmethyl-nicotinamide - CAS 676626-87-2 Source: Molaid URL: [Link]

  • Title: 6-(3-bromo-phenylamino)-N-cyclohexylmethyl-4-isopropyl-nicotinamide | 676627-26-2 Source: Molaid URL: [Link]

  • Title: A Study and In Vitro Evaluation of the Bioactive Compounds of Broad Bean Sprouts for the Treatment of Parkinson's Syndrome Source: MDPI (2024) URL: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: N-(cyclohexylmethyl)nicotinamide

[1][2][3][4]

Executive Summary & Chemical Identity

N-(cyclohexylmethyl)nicotinamide is a pyridine-3-carboxamide derivative typically used as an intermediate in pharmaceutical synthesis or as a research ligand.[1][2][3][4] Unlike common solvents or bulk reagents, this compound often lacks a specific, globally harmonized waste code (RCRA P-list or U-list).[1][2][3][4] Therefore, it must be managed under the Precautionary Principle , treating it as a potentially hazardous organic substance requiring thermal destruction.[3]

Chemical Profile
PropertySpecification
Chemical Name N-(cyclohexylmethyl)pyridine-3-carboxamide
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water.[1][2][3][4][5]
Core Moiety Pyridine ring (potential irritant/CNS depressant precursors)
Side Chain Cyclohexylmethyl (lipophilic, increases membrane permeability)

Hazard Identification & Risk Assessment (SAR Analysis)

Note: As a specific Safety Data Sheet (SDS) may not be available for this exact research analog, the following hazards are derived from Structure-Activity Relationships (SAR) of the parent compounds: Nicotinamide and Cyclohexylmethylamine.[1][2][3]

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][4][6][7][8]

    • H319: Causes serious eye irritation.[2][4][6][7][8]

    • H335: May cause respiratory irritation.[2][4][7]

  • Ecological Risk: The cyclohexyl group adds lipophilicity to the water-soluble nicotinamide core.[2][3][4] Do not release to environmental drains ; assume potential for aquatic toxicity or bioaccumulation.[4]

Disposal Procedures

Core Directive: The only acceptable disposal method for N-(cyclohexylmethyl)nicotinamide is High-Temperature Incineration .[1][2][3][4] Landfilling or drain disposal is strictly prohibited due to the nitrogenous heterocycle, which can generate NOx precursors if not destroyed under controlled conditions.[4]

A. Solid Waste (Pure Substance)[4]
  • Containerization: Place the solid material in a chemically compatible container (High-Density Polyethylene [HDPE] or Amber Glass).[2][3][4]

  • Labeling: Affix a hazardous waste label.

    • Content: "Non-Regulated Organic Solid - For Incineration Only"[1][2][3][4]

    • Constituents: "N-(cyclohexylmethyl)nicotinamide (100%)"[1][2][3][4]

    • Hazards: Irritant.[2][4][7][8]

  • Segregation: Store in the "Solid Organic Waste" stream. Do not mix with strong oxidizers (e.g., perchlorates, nitrates) to prevent exothermic amide hydrolysis or oxidation.

B. Liquid Waste (In Solution)

If the compound is dissolved in a solvent (e.g., reaction mother liquor):

  • Identify the Solvent: The disposal path is dictated by the solvent carrier.[2][4]

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste".[2][4]

    • Non-Halogenated (Methanol, DMSO): Segregate into "Non-Halogenated Organic Waste".[2][4][9]

  • Concentration Limit: If the concentration exceeds 5%, mark the container specifically with the compound name to alert the disposal facility of high nitrogen content.

C. Aqueous Waste[3][9]
  • Prohibition: NEVER pour aqueous solutions of this compound down the sink.[2][4]

  • Collection: Collect in a carboy labeled "Aqueous Waste with Organic Contaminants."

  • Treatment: This stream must be sent for off-site wastewater treatment or incineration.[2][3][4]

Operational Workflows (Visualized)

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the compound enters the correct waste stream based on its physical state and solvent matrix.[2][4]

DisposalLogicStartWaste: N-(cyclohexylmethyl)nicotinamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidActionSolidPack in HDPE/GlassLabel: Solid Organic WasteMethod: IncinerationSolid->ActionSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloNonHaloNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloAqueousAqueous Solution(Water)SolventCheck->AqueousActionHaloLabel: Halogenated WasteMethod: IncinerationHalo->ActionHaloActionNonHaloLabel: Flammable/Organic WasteMethod: Fuel Blending/IncinerationNonHalo->ActionNonHaloActionAqLabel: Aqueous ToxicNO DRAIN DISPOSALMethod: Wastewater TreatmentAqueous->ActionAq

Caption: Decision matrix for segregating N-(cyclohexylmethyl)nicotinamide waste streams to ensure compliance with RCRA and local EHS regulations.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponseSpillSpill DetectedAssessAssess Volume & State(Solid vs. Liquid)Spill->AssessPPEDon PPE:Nitrile Gloves, Lab Coat,Safety Goggles, N95 Mask (if dust)Assess->PPESolidCleanSolid Spill:Avoid Dust GenerationUse Wet Wipe or HEPA VacPPE->SolidCleanPowderLiquidCleanLiquid Spill:Absorb with Vermiculiteor Chem-PadPPE->LiquidCleanSolutionBagDouble Bag WasteLabel as HazardousSolidClean->BagLiquidClean->BagCleanClean Surface withSoap & WaterBag->CleanReportReport to EHSClean->Report

Caption: Step-by-step workflow for containing and cleaning spills of N-(cyclohexylmethyl)nicotinamide.

Regulatory & Compliance Notes

  • RCRA Status: While not explicitly listed as a P or U waste (40 CFR 261.33), the pyridine ring structure suggests it should be managed as Hazardous Waste to prevent potential leaching of toxic constituents.

  • EPA Waste Codes (suggested for labeling):

    • If pure: Not Regulated (Manage as Non-RCRA Hazardous).[4]

    • If mixed with solvents: Apply codes relevant to the solvent (e.g., F002 for halogenated, F003 for ignitable non-halogenated).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Nicotinamide. Retrieved from [Link][1][3][4]

  • Basolo, L., et al. (2009). Synthesis and structural characterization of N-cyclohexylnicotinamide. Acta Crystallographica Section E. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Personal protective equipment for handling N-(cyclohexylmethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential safety and logistical information for handling N-(cyclohexylmethyl)nicotinamide. Given that comprehensive toxicological data for this specific derivative may not be readily available, the following protocols are grounded in the safety profiles of the parent compound, nicotinamide, and established best practices for handling novel chemical entities in a research and development setting.

Hazard Assessment and Core Safety Directives

N-(cyclohexylmethyl)nicotinamide is a derivative of nicotinamide. While nicotinamide itself is generally considered to have a low hazard profile, primarily causing eye irritation, the introduction of a cyclohexylmethyl group may alter its chemical and toxicological properties.[1][2] Therefore, a cautious approach is paramount.

Potential Hazards:

  • Eye Irritation: Based on the parent compound, N-(cyclohexylmethyl)nicotinamide should be considered a potential eye irritant.[1][2][3][4]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1]

  • Respiratory Tract Irritation: If handled as a powder, inhalation of dust may cause respiratory irritation.[1]

  • Unknown Hazards: The full toxicological profile is not established. Handle with care to avoid systemic exposure.

Core Directive: Always handle N-(cyclohexylmethyl)nicotinamide in a designated, well-ventilated area, away from ignition sources.[3] Minimize the generation of dust.[3][4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the minimum PPE requirements.

Protection Type Specification Rationale
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][6]Protects against accidental splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[3][4]Prevents direct skin contact. Check for breakthrough times if prolonged contact is expected.
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[3]Minimizes inhalation of airborne particles.

Operational Handling and Logistics

Adherence to a strict operational workflow is critical for safety and experimental integrity.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling N-(cyclohexylmethyl)nicotinamide, preferably within a chemical fume hood or a ventilated enclosure, especially when handling the solid form.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5][6]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) before starting work to minimize movement and potential for spills.

Step-by-Step Handling Procedure
  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations in a ventilated enclosure to control dust.

    • Use anti-static weigh boats to prevent dispersal of the powder.

    • Carefully transfer the desired amount using a clean spatula. Avoid scooping in a manner that creates airborne dust.

    • Close the primary container tightly immediately after use.[4][6]

  • Dissolution:

    • If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the container is appropriately sealed or vented to prevent aerosolization or pressure buildup.

The following diagram illustrates the safe handling workflow for N-(cyclohexylmethyl)nicotinamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area prep_equip Verify Emergency Equipment prep_area->prep_equip gather_mat Assemble Materials prep_equip->gather_mat don_ppe Don PPE gather_mat->don_ppe weigh Weigh and Transfer in Ventilated Enclosure don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff and Dispose of PPE dispose->doff_ppe end_node End doff_ppe->end_node start Start start->prep_area

Caption: Safe Handling Workflow for N-(cyclohexylmethyl)nicotinamide.

Emergency and Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if respiratory symptoms develop.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Spills:

    • Evacuate the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a labeled, sealed container for disposal.[4][7]

    • Clean the spill area thoroughly with soap and water.

Disposal Plan
  • Waste Generation: All disposable materials that have come into contact with N-(cyclohexylmethyl)nicotinamide, including gloves, weigh boats, and contaminated absorbent materials, should be considered chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[8]

By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle N-(cyclohexylmethyl)nicotinamide while minimizing personal exposure and environmental impact.

References

  • Redox. (2022, August 4).
  • ThermoFisher Scientific. (2009, September 26).
  • TCI Chemicals.
  • Fisher Scientific. (2009, September 26).
  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylnicotinamide. PubChem.
  • Merck. (2025, March 20).
  • Apollo Scientific. (2015, April 16).
  • Cayman Chemical. (2025, June 24).
  • Elemental Microanalysis. (2024, February 15).
  • Sisco Research Laboratories Pvt. Ltd.
  • BASF. (2025, July 30).
  • Fisher Scientific. (2023, September 25).
  • Sigma-Aldrich. (2025, October 16).
  • Fisher Scientific. (2009, September 26).
  • National Center for Biotechnology Information. (2020, August 17). Nicotinamide. PubChem.
  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485).
  • ResearchGate. (n.d.). Structural formula of nicotinamide.
  • BioGems. (2023).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohexylmethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylmethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.